Zymosan A
Description
Structure
2D Structure
Properties
CAS No. |
200443-93-2 |
|---|---|
Molecular Formula |
C74H112Cl2N6O11 |
Molecular Weight |
1332.6 g/mol |
IUPAC Name |
1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |
InChI |
InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |
InChI Key |
JITWMWVPQUZNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |
Origin of Product |
United States |
Lysostaphin: a Staphylococcal Bacteriolysin
Biological Origin and Secreting Organism
Lysostaphin is an extracellular enzyme that was first isolated in 1964 by Schindler and Schuhardt. wikipedia.org It is naturally secreted by the gram-positive bacterium Staphylococcus simulans biovar staphylolyticus. nih.govmdpi.comnih.govnih.gov This organism produces lysostaphin, which provides a competitive advantage by targeting and lysing other staphylococcal species, most notably Staphylococcus aureus. wikipedia.orglabroots.com
The producing organism, S. simulans, has a mechanism to protect its own cell wall from the lytic activity of the enzyme it secretes. mdpi.comasm.org Its peptidoglycan structure incorporates serine residues into the pentapeptide cross-bridges, rendering it resistant to lysostaphin's specific glycyl-glycine endopeptidase activity. mdpi.com The gene encoding lysostaphin (lss) is located on a large plasmid within S. simulans. nih.gov The enzyme is initially synthesized as a larger preproenzyme of 493 amino acids, which is then processed and secreted as the mature, active form. nih.govnih.gov
Table 1: General Properties of Lysostaphin
| Property | Description | Reference(s) |
|---|---|---|
| Secreting Organism | Staphylococcus simulans biovar staphylolyticus | nih.govmdpi.comnih.gov |
| Primary Target | Staphylococcus aureus | wikipedia.orglabroots.com |
| Molecular Mass | Approximately 27 kDa | wikipedia.orgnih.govnih.gov |
| Enzyme Type | Metalloendopeptidase | wikipedia.orgnih.govmdpi.com |
| Cofactor | Zinc (Zn²⁺) | nih.govmdpi.comnih.gov |
| Optimal pH | ~7.5 | nih.govmdpi.com |
| Isoelectric Point (pI) | 9.5 | nih.govnih.gov |
Enzymatic Classification within Peptidoglycan Hydrolases
Lysostaphin belongs to the broad class of enzymes known as peptidoglycan hydrolases, which degrade the structural integrity of the bacterial cell wall. mdpi.comnih.gov Its specific lytic action is due to its glycyl-glycine endopeptidase activity, which cleaves the pentaglycine (B1581309) cross-bridges that are characteristic of the peptidoglycan in many staphylococcal species, including S. aureus. wikipedia.orgnih.govnih.gov This targeted enzymatic activity leads to rapid cell lysis. nih.gov
In the comprehensive MEROPS peptidase database, lysostaphin is classified within the M23 family of metallopeptidases. nih.govebi.ac.ukuniprot.org This family is characterized by enzymes that are dependent on a metal ion, typically zinc, for their catalytic activity. nih.govmdpi.comebi.ac.uk The zinc ion is essential for catalysis, activating a water molecule that acts as a nucleophile to break the peptide bond. nih.govebi.ac.uk
Lysostaphin is considered a holotype, or a representative model, for the M23 family. nih.gov Enzymes in this family, including lysostaphin and the S. aureus autolysin LytM, share a conserved catalytic domain structure. nih.govelifesciences.orgnih.gov This domain features a narrow groove containing the active site where a zinc cation is coordinated by conserved histidine and aspartate residues. ebi.ac.ukelifesciences.org The primary function of M23 family peptidases is the hydrolysis of peptidoglycan, playing roles in bacterial cell wall metabolism, cell division, and, in the case of lysostaphin, bacterial competition. nih.govnih.gov
The MEROPS database further organizes peptidase families into clans based on evolutionary relationships, which are inferred from similarities in their tertiary structures and active site arrangements. The M23 family, including lysostaphin, is assigned to Clan MO. ebi.ac.ukebi.ac.uk
Table 2: Enzymatic Classification of Lysostaphin
| Classification Level | Designation | Reference(s) |
|---|---|---|
| EC Number | 3.4.24.75 | wikipedia.orgebi.ac.uk |
| Class | Peptidoglycan Hydrolase | mdpi.comnih.gov |
| Catalytic Type | Metalloendopeptidase | wikipedia.orgebi.ac.uk |
| MEROPS Family | M23 (Subfamily M23B) | nih.govebi.ac.ukuniprot.org |
| MEROPS Clan | MO | ebi.ac.ukebi.ac.uk |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Lysostaphin |
| Glycine (B1666218) |
| Serine |
Molecular Architecture and Structural Biology of Lysostaphin
Preproenzyme Processing and Maturation
Lysostaphin is initially synthesized as a 493-amino acid preproenzyme. nih.govnih.gov This precursor undergoes a maturation process involving the sequential removal of a pre-sequence (signal peptide) and a pro-sequence. The N-terminal signal peptide, comprising 36 amino acids, directs the protein for secretion. nih.govnih.gov Following cleavage of the signal peptide, the resulting prolysostaphin is released into the extracellular medium. nih.gov
The pro-region, a 211-amino acid segment, is characterized by the presence of 15 tandem repeats of a 13-amino acid sequence. nih.gov Proteolytic cleavage of this propeptide is the final step in generating the mature, biologically active lysostaphin. nih.gov This mature form is a monomeric enzyme with a molecular mass of approximately 27 kDa. nih.govwikipedia.org
Domain Organization of Mature Lysostaphin
The mature and active form of lysostaphin exhibits a modular organization, a common feature among many peptidoglycan hydrolases. nih.govfrontiersin.org It is composed of two principal domains: an N-terminal catalytic domain and a C-terminal cell wall targeting (CWT) domain. nih.govnih.govfrontiersin.orgresearchgate.net These two functional units are connected by a flexible linker region. nih.govresearchgate.netnih.gov This bidomain architecture allows for the distinct functions of substrate recognition and enzymatic cleavage to be spatially and functionally coordinated.
| Domain/Region | Residue Range (UniProt P10547) | Function |
| Catalytic Domain | 248–384 | Enzymatic cleavage of pentaglycine (B1581309) cross-bridges |
| Inter-domain Linker | 385–400 | Connects the catalytic and CWT domains, provides flexibility |
| Cell Wall Targeting Domain | 401–493 | Binds to the staphylococcal cell wall |
N-terminal Catalytic Domain Characteristics
The N-terminal domain is responsible for the enzymatic activity of lysostaphin. frontiersin.orgresearchgate.net It is a zinc-dependent metallopeptidase belonging to the M23 family of peptidases. nih.govfrontiersin.orgnih.gov The core of this domain features an antiparallel β-sheet that serves as a scaffold for the catalytic residues, which are clustered around a central Zn²⁺ ion. nih.gov This catalytic center is essential for the specific cleavage of the glycyl-glycine bonds within the pentaglycine cross-bridges of Staphylococcus aureus peptidoglycan. nih.gov The structure of this domain is characterized by a barrel fold, which is typical for MEROPS M23 family endopeptidases. nih.govfrontiersin.org
C-terminal Cell Wall Targeting Domain (SH3b Fold)
The C-terminal domain is crucial for the specificity of lysostaphin, ensuring that the enzyme is localized to its target on the bacterial cell wall. nih.govfrontiersin.orgnih.gov This cell wall targeting (CWT) domain directs the enzyme to the cross-linked peptidoglycan. nih.govnih.gov Structurally, this domain adopts an SH3b fold, which is considered the prokaryotic equivalent of the eukaryotic SH3 domain. nih.govnih.gov The CWT domain has a barrel-like, all β-sheet fold. nih.govfrontiersin.org It specifically recognizes and binds to the pentaglycine interpeptide bridges present in the peptidoglycan of susceptible staphylococci. researchgate.net This binding is a prerequisite for the efficient catalytic action of the N-terminal domain.
Inter-domain Linker Flexibility and Interactions
Connecting the catalytic and cell wall targeting domains is a highly flexible peptide linker. nih.govnih.gov This linker, comprised of approximately 14-15 residues, allows for considerable mobility of the two domains relative to each other. nih.govnih.govnih.gov Studies have shown that in different molecules within a crystal, the orientation of the catalytic domain can differ by approximately 100° relative to the CWT domain. researchgate.net This flexibility is thought to be advantageous, enabling the catalytic domain to effectively scan for and cleave multiple pentaglycine bridges after the CWT domain has anchored the enzyme to the cell wall. nih.gov While the flexible nature of the linker allows for spatial proximity of the two domains, evidence for direct, stable inter-domain interactions is lacking. nih.govresearchgate.net
High-Resolution Structural Characterization
The three-dimensional structure of lysostaphin has been elucidated through high-resolution techniques, providing detailed insights into its molecular architecture and function.
X-ray Crystallography Studies
X-ray crystallography has been instrumental in determining the structure of lysostaphin. The first crystal structure of the mature, full-length lysostaphin was reported at a resolution of 3.5 Å. nih.govresearchgate.netnih.gov This study confirmed the expected two-domain organization connected by a flexible linker. nih.govresearchgate.netnih.gov In addition to the full-length enzyme, high-resolution crystal structures of the isolated catalytic domain have been solved at resolutions of 1.78 Å and 1.26 Å. nih.govresearchgate.netnih.gov These high-resolution structures have provided detailed views of the active site, including the coordination of the catalytic Zn²⁺ ion, which is crucial for understanding the enzyme's catalytic mechanism and for guiding efforts to engineer lysostaphin variants with improved properties. nih.govresearchgate.netnih.gov
| Structure | Resolution (Å) | PDB ID | Key Findings |
| Mature Lysostaphin | 3.5 | 4LXC | Confirmed the two-domain organization and the flexibility of the inter-domain linker. nih.govresearchgate.netnih.govrcsb.org |
| Isolated Catalytic Domain | 1.78 | 4PQB | Provided high-resolution details of the active site architecture and Zn²⁺ coordination. nih.gov |
| Isolated Catalytic Domain | 1.26 | 4QP5 | Offered further detailed insights into the catalytic domain's structure. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the solution structure and dynamics of lysostaphin. nih.gov NMR studies have confirmed the modular nature of lysostaphin, revealing that it is structurally organized into two distinct domains: an N-terminal catalytic domain (CAT) and a C-terminal cell wall targeting (CWT) domain. frontiersin.org These domains are connected by a flexible linker region of about fourteen residues that appears to be largely unstructured in solution. nih.govfrontiersin.org This inherent flexibility allows for considerable interdomain mobility. researchgate.net
Detailed NMR analysis has enabled the assignment of a high percentage of the backbone and side chain resonances of the CWT domain, specifically 94.3% and 85.2%, respectively. jyu.fi Such assignments are fundamental for detailed structural and dynamic studies. Relaxation measurements and model-free analysis of the CWT domain suggest that it is a relatively rigid structure. jyu.fi This rigidity extends to the binding groove responsible for recognizing its pentaglycine ligand in the peptidoglycan of Staphylococcus aureus. jyu.fi Interestingly, the only area showing relative mobility within this domain is the β3-strand, a region that is part of a loop structure known to differ functionally between prokaryotic SH3b domains (like the CWT domain) and their eukaryotic SH3 counterparts. jyu.fi
NMR studies have also provided insights into the catalytic domain, highlighting the dynamic nature of the loops that surround the catalytic site. nih.govrcsb.org Furthermore, NMR titration experiments have shown that in the presence of excess zinc, a second zinc ion can bind to the catalytic histidines (H329 and H360), leading to a reduction in the enzyme's peptidoglycan cleaving activity. nih.govrcsb.org
Small-Angle X-ray Scattering (SAXS) and Molecular Dynamics Simulations
The combination of SAXS data with an ensemble optimization method (EOM) has been particularly revealing. nih.gov In these analyses, the NMR structures of the individual CAT and CWT domains were treated as rigid bodies connected by a flexible linker. nih.gov The results indicated that lysostaphin in solution does not exist as a single static conformation but rather as a dynamic ensemble of structures. nih.govresearchgate.net Specifically, the SAXS data delineated two preferred conformational subpopulations: a more compact form and a more extended form. nih.govresearchgate.netrcsb.org This suggests that while the domains are flexible, they may adopt certain preferred relative orientations in solution. nih.govresearchgate.net
Molecular dynamics simulations complement these experimental techniques by providing an atomic-level view of protein dynamics over time. nih.gov For lysostaphin, MD simulations have emphasized the dynamic nature of the loops that form the catalytic groove, which is a critical aspect for substrate binding and catalysis. nih.govrcsb.org The integration of SAXS and MD simulations thus provides a comprehensive model of lysostaphin's structure and conformational dynamics in solution, bridging the gap between high-resolution static structures and the protein's functional behavior. researchgate.netnih.gov
Active Site Structural Elements and Catalytic Residues
The catalytic activity of lysostaphin is centered within a well-defined active site in its N-terminal domain, which shares key features with other members of the MEROPS M23 family of metallopeptidases. frontiersin.orgnih.gov The core of this active site is an antiparallel β-sheet that serves as a scaffold for the catalytic residues, which are clustered around a central, essential zinc ion. nih.gov
Zinc Ion Coordination and Ligands
Lysostaphin is a zinc-dependent endopeptidase, with the Zn²⁺ ion playing a direct role in catalysis. frontiersin.orguni.lu High-resolution crystal structures have provided a detailed picture of the zinc coordination sphere. nih.gov In the absence of inhibitors or substrate analogues, the Zn²⁺ ion is typically hexa-coordinated in a nearly perfect octahedral arrangement. nih.gov The protein provides three amino acid ligands to coordinate the zinc ion: His279, Asp283, and His362. nih.gov The remaining three coordination sites are occupied by water molecules. nih.gov
The coordination environment can be influenced by the crystallization conditions. For instance, when crystals are grown in the presence of phosphate (B84403), a phosphate ion displaces the three water molecules and coordinates directly to the Zn²⁺ ion. nih.gov The binding of a second zinc ion to the active site, coordinated by catalytic histidines, has been observed to inhibit enzymatic activity. nih.govuni.lu While zinc is the native cofactor, studies have shown that other divalent cations such as Co²⁺ and Cu²⁺ can also act as suitable cofactors, whereas Mn²⁺ is a weak cofactor. nih.gov
| Coordinating Ligand | Residue Number | Coordination State | Reference |
|---|---|---|---|
| Histidine | 279 | Protein-derived ligands in a hexa-coordinated octahedral arrangement with three water molecules. | nih.gov |
| Aspartate | 283 | ||
| Histidine | 362 |
Conserved Catalytic Motifs (HXXXD and HXH)
The residues responsible for coordinating the catalytic zinc ion are part of highly conserved sequence motifs characteristic of the LAS (Lysostaphin-type Ale-1, LytM) subgroup of M23 peptidases. nih.gov The first motif is HXXXD (His-X-X-X-Asp), which provides two of the zinc ligands: His279 and Asp283. nih.gov The second conserved motif is HXH (His-X-His), which provides the third protein ligand, His362. nih.gov These motifs are crucial for maintaining the structural integrity of the active site and for the catalytic mechanism of the enzyme. The specific residues within these motifs are essential for positioning the zinc ion correctly to facilitate the hydrolysis of the glycyl-glycine bonds in the staphylococcal peptidoglycan cross-bridge. nih.govresearchgate.net
Structural Homologies with Staphylococcal Autolysins (e.g., LytM, LytU)
The catalytic domain of lysostaphin shares significant structural and sequence homology with other M23 family endopeptidases found in Staphylococcus aureus, such as the autolysins LytM and LytU. frontiersin.orgresearchgate.net These enzymes are also involved in cleaving the pentaglycine cross-bridges of peptidoglycan, albeit with different physiological roles. frontiersin.orgnih.gov
Among the structurally characterized M23 family members, the lysostaphin catalytic domain exhibits the highest amino acid sequence identity with LytM (49%) and LytU (44%). frontiersin.org This high degree of homology translates into a remarkably similar three-dimensional structure. frontiersin.org When the backbone atoms of the core β-sheet of the lysostaphin catalytic domain are superimposed with those of LytM and LytU, the root-mean-square deviations (RMSDs) are very low, at 0.7 Å and 0.9 Å, respectively. frontiersin.org
Despite the high structural similarity in their catalytic cores, there are differences in the loops surrounding the active site groove, which may account for observed variations in their substrate specificities and lytic activities. nih.govresearchgate.net For example, while both lysostaphin and LytM cleave pentaglycine bridges, LytM can also function as a D-alanyl-glycine endopeptidase, a capability not attributed to lysostaphin. nih.gov LytU, another homolog, is a membrane-anchored autolysin involved in cell division and also possesses the core M23 peptidase domain with conserved catalytic and zinc-binding residues. researchgate.netjyu.fi These structural similarities underscore a common evolutionary origin and catalytic mechanism, while subtle differences likely reflect their distinct biological functions, with lysostaphin acting as a bacteriocin (B1578144) and LytM/LytU serving as endogenous cell wall remodeling enzymes. nih.gov
| Homologous Protein | Sequence Identity (%) | Backbone RMSD (Å) | Reference |
|---|---|---|---|
| LytM | 49 | 0.7 | frontiersin.org |
| LytU | 44 | 0.9 | frontiersin.org |
Enzymatic Mechanism and Substrate Specificity of Lysostaphin
Peptidoglycan as the Primary Substrate
The primary substrate for lysostaphin is peptidoglycan (PG), a major structural component of the Gram-positive bacterial cell wall that provides rigidity and protection against osmotic lysis. nih.govmdpi.comelifesciences.orgelifesciences.orgbiorxiv.org S. aureus peptidoglycan is characterized by a backbone of repeating N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) disaccharide units. nih.govelifesciences.orgelifesciences.orgbiorxiv.org Each MurNAc residue is linked to a stem peptide, and these stem peptides are interconnected by a distinctive cross-bridge. elifesciences.orgelifesciences.orgbiorxiv.org It is this cross-bridge that serves as the specific target for lysostaphin's enzymatic activity. asm.orgmdpi.comelifesciences.orgelifesciences.orgbiorxiv.org
Specificity for Pentaglycine (B1581309) Cross-Bridges
Lysostaphin demonstrates a high degree of specificity for the pentaglycine (Gly5) cross-bridges that are characteristic of S. aureus peptidoglycan. nih.govmdpi.comnih.govfrontiersin.org This specificity is a critical determinant of its potent anti-staphylococcal activity. mdpi.comnih.govfrontiersin.org
The precise cleavage site of lysostaphin within the pentaglycine cross-bridge has been a subject of investigation, with various studies reporting different cleavage patterns. Some studies have indicated that lysostaphin specifically cleaves the bond between the third and fourth glycine (B1666218) residues (Gly3-Gly4). mdpi.complos.org Other research, utilizing methods like mass spectrometry and NMR spectroscopy, has identified cleavage occurring between other glycine residues. For instance, cleavage between Gly2 and Gly3 has also been observed. psu.eduelifesciences.orgnih.gov In fact, some findings suggest that lysostaphin can cleave multiple glycyl-glycine bonds within the pentaglycine chain. plos.orgelifesciences.orgnih.gov Recent NMR studies have provided more clarity, showing that for non-cross-linked peptidoglycan fragments, the preferential cleavage site is between Gly2 and Gly3. biorxiv.orgelifesciences.orgnih.gov However, when the pentaglycine bridge is cross-linked to a neighboring stem peptide, the preferred cleavage site shifts to the Gly1-Gly2 bond. biorxiv.orgnih.gov
| Cleavage Site | Supporting Evidence/Methodology | Citation |
|---|---|---|
| Gly3-Gly4 | Early enzymatic studies; Mass spectrometry | mdpi.complos.org |
| Gly2-Gly3 | NMR spectroscopy; HPLC analysis of digestion products | psu.eduelifesciences.orgnih.gov |
| Gly1-Gly2 | NMR spectroscopy on D-Ala-Gly cross-linked PG fragments | biorxiv.orgnih.gov |
| Multiple Gly-Gly bonds | Mass spectrometry of digestion products | plos.org |
Recent research has highlighted the importance of the D-Ala-Gly cross-link in determining lysostaphin's substrate specificity and catalytic efficiency. elifesciences.orgnih.govresearchgate.net Studies using NMR spectroscopy have demonstrated that lysostaphin preferentially targets the D-Ala-Gly cross-linked portion of mature peptidoglycan. elifesciences.orgnih.govresearchgate.netresearchgate.netbiorxiv.org The presence of this cross-link, which connects the pentaglycine bridge to an adjacent stem peptide, significantly enhances the rate of hydrolysis. nih.gov In substrates containing the D-Ala-Gly linkage, the cleavage specificity is increased, with the enzyme favoring the Gly1-Gly2 bond. biorxiv.orgnih.gov
Molecular Basis of Substrate Recognition by the C-terminal Targeting Domain
The specificity of lysostaphin for its substrate is largely mediated by its C-terminal cell wall-targeting (CWT) domain, also known as an SH3b domain. nih.govmdpi.comnih.govrcsb.orgwhiterose.ac.ukfrontiersin.org This domain is both necessary and sufficient for directing the enzyme to the S. aureus cell wall. nih.govmdpi.com
The CWT domain recognizes and binds to specific components of the peptidoglycan. nih.govnih.govrcsb.org While it was initially thought to primarily interact with the pentaglycine cross-bridge, subsequent research has revealed a more complex binding mechanism. nih.govnih.govwhiterose.ac.uk The CWT domain has been shown to bind to the peptidoglycan stem peptide (Ala-d-γ-Glu-Lys-d-Ala-d-Ala) with a significantly higher affinity than to the pentaglycine chain alone. nih.govrcsb.orggenscript.com Structural studies have identified two distinct binding sites on the surface of the SH3b domain: one that recognizes the pentaglycine cross-bridge and another that interacts with the peptide stem. nih.govwhiterose.ac.ukwhiterose.ac.uk This dual recognition is thought to induce clustering of the enzyme on the bacterial surface, contributing to its potent lytic activity. nih.govwhiterose.ac.uk
Cell Lysis and Bacterial Permeabilization Mechanisms
Lysostaphin's bactericidal action is a direct result of its ability to compromise the structural integrity of the staphylococcal cell wall, leading to cell lysis and death. mdpi.com This process involves a series of observable structural and mechanical changes as the enzyme digests its substrate, the peptidoglycan.
Cell Wall Digestion Progression
The enzymatic digestion of the Staphylococcus aureus cell wall by lysostaphin is a progressive process that can be tracked in real-time. Using techniques such as atomic force microscopy (AFM), researchers have observed a distinct sequence of events following the exposure of S. aureus cells to lysostaphin. psu.edunih.gov
Formation of Osmotically Fragile States
The enzymatic cleavage of the pentaglycine cross-bridges in peptidoglycan by lysostaphin fundamentally weakens the cell wall. psu.edunih.gov This loss of structural integrity renders the cell incapable of withstanding its internal turgor pressure, leading to the formation of an osmotically fragile state. psu.edunih.gov Cells in this state, often referred to as spheroplasts, are susceptible to rupture in hypotonic environments. mdpi.comnih.gov
The transition to this fragile state is marked by quantifiable physical changes. AFM studies have documented a significant increase in cell size; for instance, incubation with lysostaphin for 260 minutes can result in a length increase of 100 nm. mdpi.comresearchgate.net This swelling is direct evidence of the cell's compromised ability to maintain its shape. asm.org
Furthermore, the digestion of the peptidoglycan network leads to a dramatic loss of cell wall stiffness. psu.edu This has been measured as a decrease in the cell wall's Young's modulus, which can drop from approximately 1,764 kPa in a native cell to around 189 kPa after 100 minutes of lysostaphin exposure. asm.org The bacterial spring constant also progressively decreases, reflecting a reduction in the internal turgor pressure as the cell swells and becomes more permeable. psu.edu Ultimately, the extensive damage and loss of mechanical strength lead to cell lysis. mdpi.commdpi.com
Table 1: Observed Effects of Lysostaphin on S. aureus Cell Structure and Mechanics
| Parameter | Observation Before Lysostaphin | Observation After Lysostaphin Exposure | Citation(s) |
|---|---|---|---|
| Cell Morphology | Smooth surface with concentric rings | Swelling, septum splitting, increased surface roughness | psu.edunih.govasm.org |
| Surface Perforations | None | Formation of 50-100 nm diameter pores, which enlarge over time | psu.edumdpi.comresearchgate.net |
| Cell Size (Length) | Baseline | Increase of ~100 nm after 260 minutes | mdpi.comresearchgate.net |
| Cell Wall Stiffness (Young's Modulus) | ~1,764 kPa | Decrease to ~189 kPa after 100 minutes | asm.org |
| Bacterial Spring Constant | ~0.013 N/m | Decrease to ~0.006 N/m after 100 minutes | psu.edu |
Comparative Substrate Specificity Studies with Homologous Enzymes (e.g., LytM)
Lysostaphin belongs to the M23 family of metalloendopeptidases, which includes other peptidoglycan hydrolases such as LytM from S. aureus. elifesciences.orgnih.gov While structurally homologous, detailed studies, particularly those using nuclear magnetic resonance (NMR) spectroscopy, have revealed subtle but significant differences in their substrate specificities and catalytic mechanisms. elifesciences.orgbiorxiv.orgelifesciences.org
Both lysostaphin (LSS) and LytM preferentially target the D-Ala-Gly cross-linked portion of mature peptidoglycan found in S. aureus. elifesciences.orgnih.govnih.govresearchgate.net However, their precise cleavage sites and efficiencies differ. Lysostaphin is considered a genuine glycyl-glycine hydrolase, specifically cleaving the Gly-Gly bond within the pentaglycine bridge. elifesciences.orgnih.govnih.gov
In contrast, LytM exhibits a broader substrate specificity. It can function not only as a glycyl-glycine endopeptidase but also as a D-alanyl-glycine endopeptidase. elifesciences.orgnih.govnih.gov This dual specificity is attributed to structural differences in their active sites. In lysostaphin, the presence of a D-Ala residue in the substrate's P1 position results in a steric clash with a loop in the enzyme's active site (specifically residues L272-I274), preventing hydrolysis. elifesciences.org The corresponding loop in LytM is shorter, which allows it to accommodate the bulkier D-Ala residue, enabling it to cleave the D-Ala-Gly bond that links the stem peptide to the cross-bridge. elifesciences.org
When presented with synthetic peptides that lack the D-Ala-Gly cross-link, both enzymes demonstrate a shift in their cleavage site. biorxiv.orgelifesciences.org For both LytM and lysostaphin, a minimum substrate of four residues is required to occupy the P2, P1, P1', and P2' sites for efficient hydrolysis. biorxiv.org In terms of catalytic efficiency, studies using a synthetic pentaglycine (pGly) substrate showed that lysostaphin hydrolyzes it approximately 15-fold faster than LytM in vitro. elifesciences.org The peptidoglycan of staphylococcal species that are relatively resistant to lysostaphin often contains a higher proportion of serine in the cross-bridge compared to glycine. researchgate.net
Table 2: Comparative Substrate Specificity of Lysostaphin and LytM
| Substrate Type | Enzyme | Primary Cleavage Site | Key Findings | Citation(s) |
|---|---|---|---|---|
| Mature Peptidoglycan | Lysostaphin (LSS) | Glycyl-glycine bond | Prefers cross-linked peptidoglycan; acts as a genuine Gly-Gly endopeptidase. | elifesciences.orgnih.govnih.gov |
| LytM | D-alanyl-glycine or Glycyl-glycine bond | Broader specificity; can cleave both D-Ala-Gly and Gly-Gly bonds due to a less restrictive active site. | elifesciences.orgnih.govnih.gov | |
| Synthetic Pentaglycine (pGly) | Lysostaphin (LSS) | Gly-Gly | Hydrolyzes substrate ~15-fold faster than LytM. | elifesciences.org |
| LytM | Gly-Gly | Slower hydrolysis rate compared to LSS. | elifesciences.org | |
| Synthetic Tetraglycine | Lysostaphin (LSS) | Yes (into diglycine) | Requires a minimum of four residues for cleavage. | biorxiv.orgelifesciences.org |
| LytM | Yes (into diglycine) | Requires a minimum of four residues for cleavage. | biorxiv.orgelifesciences.org | |
| Synthetic Peptide with D-Ala (KDAGG) | Lysostaphin (LSS) | No hydrolysis | Steric hindrance in the active site prevents binding/cleavage of D-Ala. | elifesciences.orgbiorxiv.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Lysostaphin |
| LytM |
| Peptidoglycan |
| Glycine |
| D-Alanine |
| Serine |
| Ninhydrin (B49086) |
| EDTA |
| Triton X-100 |
| Vancomycin (B549263) |
| Mutanolysin |
| Penicillin |
Genetic Regulation and Recombinant Production of Lysostaphin
lss Gene Organization and Localization (e.g., pACK1 plasmid)
The gene encoding lysostaphin, designated as lss, is located on a large, naturally occurring plasmid known as pACK1, found in Staphylococcus simulans biovar staphylolyticus. mdpi.comaimspress.comresearchgate.netrdd.edu.iqresearchgate.netnih.govnih.gov This plasmid, with a size of 55,171 base pairs, also carries the gene responsible for resistance to lysostaphin, named lif (lysostaphin immunity factor). mdpi.comrdd.edu.iqnih.gov The lss gene itself encodes a preproenzyme of 493 amino acids. aimspress.comresearchgate.netnih.govnih.gov This precursor protein undergoes a series of processing steps to become the mature, active enzyme. nih.gov
The initial product, preprolysostaphin, consists of three distinct domains:
An N-terminal signal peptide of 36 amino acids that directs the protein for secretion. aimspress.comresearchgate.netnih.govnih.gov
A propeptide region of 211 amino acids, which includes 15 tandem repeats of a 13-amino acid sequence. aimspress.comresearchgate.netnih.govnih.gov
The mature enzyme domain of 246 amino acids, which confers the catalytic activity. aimspress.comresearchgate.netnih.govnih.gov
The presence of the lss and lif genes on the same plasmid is a classic example of a genetic linkage that ensures the producing organism can protect itself from the antimicrobial agent it synthesizes. The production of lysostaphin typically occurs during the stationary phase of bacterial growth. mdpi.comnih.gov
Hypotheses on Horizontal Gene Transfer
The genomic arrangement of the lss and lif genes on the pACK1 plasmid strongly suggests that these genes were acquired by S. simulans through horizontal gene transfer (HGT). mdpi.comrdd.edu.iqnih.gov This hypothesis is supported by the observation that the lss and lif genes are flanked by insertion sequences. mdpi.comrdd.edu.iqnih.gov Insertion sequences are mobile genetic elements that can facilitate the movement of genes between different DNA molecules, such as plasmids and chromosomes, and between different bacterial species.
The process of HGT allows for the rapid evolution and adaptation of bacteria by enabling the acquisition of new genetic material from other organisms in their environment. nih.govcarolinascientific.org In the case of lysostaphin, it is hypothesized that the acquisition of the lss and lif genes provided S. simulans with a competitive advantage against other staphylococcal species, particularly S. aureus. mdpi.com The ability of certain antibiotics, like β-lactams and glycopeptides, to induce cell-wall-deficient bacterial forms may further facilitate the uptake of foreign DNA, including plasmids carrying resistance genes, thereby promoting HGT. nih.gov The complexity and balance hypotheses in HGT suggest that the success of such transfers is influenced by factors like the degree of genetic divergence and the extent of protein-protein interactions of the transferred gene product. carolinascientific.org
Heterologous Expression Systems and Optimization
To overcome the limitations of producing lysostaphin from its native source, such as low yields and complex purification processes, various heterologous expression systems have been developed. nih.gov These systems involve cloning the lss gene into a suitable expression vector and introducing it into a host organism that can produce the enzyme in large quantities. The choice of expression system is critical and depends on factors such as yield, cost, and the need for post-translational modifications.
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.gov Several studies have reported the successful expression of lysostaphin in E. coli. mdpi.comresearchgate.netnih.govnih.govmdpi.com
Different pET vectors, such as pET15b, pET22b(+), pET23b, pET28a, and pET32a, have been employed for this purpose. nih.govmdpi.com Optimization of expression conditions, including the use of factorial design, has led to significant improvements in yield. For instance, one study using the E. coli BL21(DE3)/pET15b system reported a yield of up to 50 mg/L. mdpi.com Another study utilizing the pET32a vector achieved a yield of approximately 30 mg/L. nih.gov Optimization of fermentation conditions in a bioreactor, such as aeration, pH, and media composition, has been shown to further enhance production, with one report achieving over 80,000 units of lysostaphin from a 3-liter culture. tandfonline.com
| Expression System/Vector | Host Strain | Reported Yield | Reference |
|---|---|---|---|
| pET15b | E. coli BL21(DE3) | Up to 50 mg/L | mdpi.com |
| pET32a | E. coli BL21 (DE3) plysS | ~30 mg/L | nih.gov |
| pET28a | E. coli BL21(DE3) | 22 mg/L | nih.gov |
| pET23b | E. coli BL21(DE3) | 20 mg/L | nih.gov |
| pBAD2Lys | E. coli TOP10F' | >80,000 units from 3L culture | tandfonline.com |
Lactococcus lactis, a Gram-positive bacterium with a long history of safe use in the food industry, is an attractive alternative for producing therapeutic proteins like lysostaphin. oup.comasm.org A key advantage of L. lactis is that it does not produce endotoxins, which are a major concern when using Gram-negative bacteria like E. coli for producing biopharmaceuticals. oup.com
The Nisin-Controlled Gene Expression (NICE) system is a powerful and widely used tool for regulating gene expression in L. lactis. oup.comasm.orgnih.govpsu.edu This system utilizes the promoter of the nisin gene (nisA), which is induced by the addition of nisin, a small antimicrobial peptide. oup.comnih.gov The NICE system has been successfully used for the industrial-scale production of lysostaphin. mdpi.comnih.govgoogle.com Initial studies achieved yields of around 100 mg/L in fermentations up to 3000 liters. nih.gov Through optimization of fermentation parameters such as medium composition, pH, temperature, and nisin concentration, the yield was further increased to 300 mg/L. mdpi.comaimspress.compsu.edugoogle.com
| Expression System | Host Strain | Inducer | Initial Yield | Optimized Yield | Reference |
|---|---|---|---|---|---|
| NICE System | Lactococcus lactis | Nisin | ~100 mg/L | 300 mg/L | mdpi.comaimspress.comnih.govpsu.edugoogle.com |
The yeast Pichia pastoris is another popular host for recombinant protein production, known for its ability to perform post-translational modifications and secrete high levels of protein. google.comasm.orgnih.gov However, the expression of lysostaphin in P. pastoris has presented some challenges. nih.govgoogle.comasm.orgnih.gov The wild-type lysostaphin gene is poorly expressed in this host. google.comasm.orgnih.gov This issue has been addressed by synthesizing a new gene with optimized codon usage and a balanced A+T/G+C content. asm.orgnih.gov
Another significant hurdle is the aberrant N-linked glycosylation of the lysostaphin protein by the yeast, which can render the enzyme inactive. mdpi.comnih.govasm.orgnih.gov This has been overcome by mutating the N-linked glycosylation sites in the protein sequence. nih.govasm.orgnih.gov By addressing both gene expression and protein glycosylation issues, researchers have achieved high-level production of fully active, aglycosylated lysostaphin in P. pastoris, with yields reaching approximately 500 mg/L in small-scale bioreactors. google.comasm.orgnih.gov
| Host Strain | Key Optimizations | Reported Yield | Reference |
|---|---|---|---|
| Pichia pastoris | Codon optimization, Disruption of N-linked glycosylation sites | ~500 mg/L | google.comasm.orgnih.gov |
The expression of lysostaphin has also been explored in mammalian cells, primarily with the goal of developing novel therapeutic strategies, such as creating transgenic animals resistant to staphylococcal infections or designing "immunomimetic" cells for treating infections. mdpi.comnih.govgoogle.comnih.govnih.gov
Early studies demonstrated that the lysostaphin gene could be expressed in a simian kidney cell line (COS-7 cells), and that the enzyme was secreted in an active form. mdpi.comnih.govnih.gov More recently, researchers have engineered mammalian cells with a synthetic gene circuit that allows them to detect S. aureus and, in response, produce and secrete lysostaphin. nih.gov These "designer cells," when encapsulated and implanted in mice, were able to prevent and cure MRSA infections. nih.gov Another approach involved creating transgenic cows that express a modified, non-glycosylated form of lysostaphin in their milk, which showed inhibitory activity against S. aureus. mdpi.com While yields have not been the primary focus of these studies, they highlight the potential of mammalian expression systems for in vivo therapeutic applications. google.comethz.ch
Bioreactor Production Methodologies and Yield Optimization
The efficient and cost-effective production of recombinant lysostaphin is a critical barrier to its widespread clinical and commercial application. asm.orgnih.gov Consequently, significant research has focused on optimizing its production in various host systems using laboratory-scale bioreactors. Both prokaryotic systems, primarily Escherichia coli, and eukaryotic systems, such as the yeast Pichia pastoris, have been extensively explored. nih.govtandfonline.com
In E. coli, optimization of fermentation conditions in benchtop bioreactors has markedly improved yields. tandfonline.comnih.gov Key parameters influencing production include aeration, pH, temperature, and the composition of the growth medium. tandfonline.comnih.gov For instance, using an E. coli TOP10F' strain with a pBAD2Lys expression system, optimal conditions were identified as low aeration (400 rpm), a pH of 6, and a temperature of 37°C in a standard Luria-Bertani (LB) medium, achieving a yield of approximately 13,000 U/L. tandfonline.com Further enhancement, resulting in a two-fold improvement, was achieved by modifying the medium's composition. tandfonline.com Another study, also employing an E. coli system, achieved protein yields of up to 184 mg/L in a 3-liter stirred-tank bioreactor by using an auto-induction medium at 30°C. stevediggle.netresearchgate.netnih.gov This represented a significant increase compared to shake flask cultures and a two-fold improvement over previously reported methods. stevediggle.netnih.gov
The methylotrophic yeast Pichia pastoris has also emerged as a highly effective host for high-level production of recombinant proteins. asm.orgnih.gov However, producing lysostaphin in P. pastoris presented two main challenges: the lack of expression from the wild-type gene and aberrant N-linked glycosylation of the protein. nih.govnih.gov These obstacles were overcome by a combination of gene and protein sequence optimization. A synthetic gene with improved codon usage and by disrupting the glycosylation site led to the production of fully active, aglycosylated lysostaphin variants. nih.govnih.gov This optimized system, when transferred to a small-scale bioreactor, yielded approximately 500 mg/liter of lysostaphin. asm.orgnih.govnih.gov Further optimization of the pilot-scale production in a 2-liter bioreactor, including induction at a lower temperature (20°C) to prevent degradation, confirmed the potential for high-yield production. google.com In shake flask conditions, P. pastoris was capable of producing up to 30 mg/L/day of recombinant lysostaphin. mdpi.com
| Host System | Bioreactor Scale | Optimized Conditions | Reported Yield |
| Escherichia coli TOP10F' | 5-L Batch | Low aeration (400 rpm), pH 6, 37°C, modified LB medium | >80,000 units per 3L batch tandfonline.comnih.gov |
| Escherichia coli | 3-L Stirred Tank | 30°C, Auto-induction medium | 184 mg/L stevediggle.netresearchgate.netnih.gov |
| Pichia pastoris | Small-scale | Optimized gene and protein sequence | ~500 mg/L asm.orgnih.govnih.gov |
| Pichia pastoris | 2-L | Low temperature (20°C) induction | ~500 mg/L google.com |
| Lactococcus lactis | 3000-L | Nisin-controlled expression system | 40 mg/L (purified) tandfonline.com |
Protein Purification Strategies
Following bioreactor production, the purification of recombinant lysostaphin from the cell lysate or culture supernatant is essential to obtain a highly pure and active enzyme. Various protein purification strategies have been developed, often involving multiple chromatographic steps to separate lysostaphin from host cell proteins and other contaminants. nih.govresearchgate.net These methods include affinity chromatography, ion-exchange chromatography, and gel filtration chromatography. nih.govaimspress.comnih.gov A multi-step approach typically begins with initial capture and concentration, followed by polishing steps to achieve high purity. nih.gov
Affinity tagging is a powerful technique that greatly simplifies protein purification by creating a fusion protein with a specific tag that has a high affinity for a particular ligand. This allows for selective capture of the target protein in a single step.
One prominent system used for lysostaphin purification is the intein-chitin-binding domain (CBD) system. aimspress.comnih.gov In this method, the lysostaphin gene is cloned into an expression vector that fuses it to a self-cleavable intein tag and a CBD. nih.gov The resulting fusion protein is overexpressed, and the crude cell lysate is passed through a column containing chitin (B13524) resin. nih.govijbiotech.com The CBD binds with high affinity to the chitin, immobilizing the fusion protein while other host proteins are washed away. ijbiotech.commit.edu Subsequently, the self-cleavage activity of the intein is induced, often by a change in pH or temperature or by the addition of a thiol reagent like dithiothreitol, which releases the lysostaphin from the column, free of the tag. nih.govijbiotech.commit.edu This approach allows for the purification of milligram quantities of the enzyme in a single chromatographic column. nih.gov
Another widely used affinity tag is Glutathione S-transferase (GST). mit.edufrontiersin.org The lysostaphin gene is cloned into a vector, such as pGEX-2T, to create a GST-lysostaphin fusion protein. frontiersin.org The soluble fraction of the cell lysate is loaded onto a Glutathione Sepharose resin. frontiersin.org The GST tag binds specifically to the immobilized glutathione, and after washing away unbound proteins, the fusion protein can be eluted under non-denaturing conditions using a solution of reduced glutathione. mit.edufrontiersin.org To obtain tagless lysostaphin, the fusion protein is often engineered with a specific protease cleavage site (e.g., for thrombin) between the GST tag and the lysostaphin sequence. frontiersin.org After elution, the protease is added to cleave the tag, which can then be separated from the target protein in a subsequent purification step. frontiersin.org
Gel filtration chromatography, also known as size-exclusion chromatography, separates proteins based on their molecular size. nih.govfrontiersin.org This technique is often used as a final polishing step in the purification of lysostaphin to remove any remaining protein contaminants and aggregates. nih.govfrontiersin.org
In this method, the partially purified protein sample is passed through a column packed with a porous gel matrix, such as Sephadex or Superdex. nih.govfrontiersin.org Larger molecules are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. Lysostaphin, with a molecular weight of approximately 27 kDa, can be effectively separated from proteins of different sizes. aimspress.com
Several studies report the use of gel filtration for lysostaphin purification. For example, a purification scheme involving ultrafiltration and ion-exchange chromatography was followed by gel filtration on Sephadex G-50. nih.gov This final step successfully separated the endopeptidase component of lysostaphin from a hexosaminidase component, yielding a 270-fold purified preparation with a specific activity of 16.3 U/mg. nih.gov In another protocol, after initial purification of a GST-tagged lysostaphin and subsequent tag cleavage, the protein was further purified by gel filtration on a HiLoad 16/60 Superdex 75 column to achieve high purity. frontiersin.org Other reported matrices include Sephadex G-100 and Sephacryl S-200. researchgate.netaimspress.comnih.gov
Mechanisms of Bacterial Resistance to Lysostaphin
Producer Organism Immunity (e.g., Staphylococcus simulans lif gene)
The producer of lysostaphin, Staphylococcus simulans, possesses an innate immunity to the enzyme's lytic action. This immunity is conferred by the lysostaphin immunity factor (Lif), encoded by the lif gene. nih.govnih.gov The lif gene is located on the same plasmid as the lysostaphin gene (lss), suggesting a co-evolutionary mechanism for self-protection. nih.govnih.gov
Expression of the lif gene in susceptible staphylococcal species, such as S. carnosus, results in a significant increase in the serine content within the peptidoglycan interpeptide bridges. nih.gov This alteration, the substitution of glycine (B1666218) residues with serine, disrupts the specific cleavage site of lysostaphin, which targets the polyglycine chains. nih.govnih.gov The Lif protein shows similarity to the FemA and FemB proteins, which are crucial for the formation of the pentaglycine (B1581309) cross-bridge in S. aureus. nih.govoup.com However, unlike Lif, the production of FemA and FemB does not confer lysostaphin immunity. nih.gov This suggests that Lif's specific function is to facilitate the incorporation of serine into the cross-bridge, thereby protecting the producer organism from its own bacteriolytic agent. nih.govnih.gov
Cell Wall Modifications Conferring Resistance in Staphylococcus aureus
Staphylococcus aureus can develop resistance to lysostaphin through various modifications to its peptidoglycan structure, specifically targeting the pentaglycine cross-bridge that lysostaphin cleaves. nih.govasm.orgwikipedia.org
Alterations in Pentaglycine Cross-Bridge Composition (e.g., Serine Incorporation)
One mechanism of resistance involves altering the amino acid composition of the pentaglycine cross-bridge. The incorporation of amino acids other than glycine, such as serine, into the cross-bridge can confer resistance to lysostaphin. nih.gov This substitution disrupts the glycine-glycine bonds that are the specific targets for lysostaphin's endopeptidase activity. nih.govelifesciences.org The lif gene from S. simulans exemplifies this mechanism; its expression in S. aureus could theoretically increase the serine content of the interpeptide bridges, leading to resistance. nih.govnih.gov
Role of fem Genes (femA, femB, fmhB) in Cross-Bridge Synthesis
The fem (factor essential for methicillin (B1676495) resistance) gene family, including femA, femB, and fmhB (also known as femX), plays a critical role in the synthesis of the pentaglycine cross-bridge and, consequently, in lysostaphin susceptibility. nih.govelifesciences.org
fmhB/femX catalyzes the addition of the first glycine residue. nih.govelifesciences.org
femA is responsible for adding the second and third glycine residues. nih.govnih.govnih.gov
femB adds the fourth and fifth glycine residues to complete the pentaglycine chain. nih.govelifesciences.org
Mutations in these genes can lead to the formation of altered, truncated cross-bridges, which are poor substrates for lysostaphin, thereby conferring resistance. nih.govnih.govnih.gov Interestingly, mutations in femA or femB that confer lysostaphin resistance often lead to a decrease in methicillin resistance in MRSA strains, highlighting the crucial role of the pentaglycine bridge in the expression of β-lactam resistance. nih.govnih.gov
Truncation of Polyglycine Cross-Bridges (e.g., Tri- and Monoglycine)
Mutations in the femA and femB genes can result in the synthesis of truncated polyglycine cross-bridges. For instance, a non-functional FemA protein leads to the formation of monoglycine cross-bridges instead of the typical pentaglycine ones. nih.govnih.gov Similarly, mutations in femB can result in triglycine bridges. oup.comelifesciences.org These shortened cross-bridges are not efficiently cleaved by lysostaphin, leading to a resistant phenotype. nih.govnih.govasm.org Strains with a complete deletion of the femAB genes, resulting in monoglycine bridges, exhibit high-level resistance to lysostaphin. asm.org
| Gene Mutation | Effect on Cross-Bridge | Lysostaphin Resistance Level | Reference |
|---|---|---|---|
| femA | Monoglycine bridge | High | nih.govnih.gov |
| femB | Triglycine bridge | Reduced susceptibility | oup.comelifesciences.org |
| femAB deletion | Monoglycine bridge | High | asm.org |
lyrA Gene and Its Impact on Cell Wall Envelope Properties
Another gene implicated in lysostaphin resistance is lyrA (lysostaphin resistance A). nih.govnih.gov Mutations in lyrA can cause a high degree of lysostaphin resistance. nih.gov However, unlike fem mutants, lyrA inactivation does not lead to major alterations in the length of the pentaglycine cross-bridges, nor does it typically reduce resistance to β-lactam antibiotics in MRSA strains. nih.govasm.org The resistance conferred by lyrA mutations is attributed to altered properties of the cell wall envelope. nih.govnih.gov While the precise function of the LyrA protein is still under investigation, it is believed to be involved in cell envelope homeostasis. uniprot.org
Involvement of Metabolic Pathways in Resistance Development
The development of resistance to lysostaphin is not solely dependent on structural gene mutations but can also be influenced by the bacterium's metabolic state. Screening of S. aureus transposon mutants has revealed that insertions in genes related to metabolic pathways, such as the purine (B94841) biosynthetic pathway and those encoding enzymes like GTP pyrophosphokinase, can lead to intermediate levels of lysostaphin resistance. nih.govnih.gov This suggests that metabolic perturbations can affect the synthesis or modification of cell wall components, thereby influencing susceptibility to lysostaphin. The reprogramming of metabolic pathways is a known bacterial response to stress, and in the context of antibiotic exposure, it can contribute to the emergence of resistant phenotypes. mdpi.com
| Mechanism | Associated Genes/Factors | Effect on Cell Wall | Organism | Reference |
|---|---|---|---|---|
| Producer Immunity | lif gene | Serine incorporation into cross-bridge | Staphylococcus simulans | nih.govnih.gov |
| Cross-Bridge Composition Alteration | - | Incorporation of serine instead of glycine | Staphylococcus aureus | nih.gov |
| Cross-Bridge Truncation | femA, femB mutations | Formation of mono- or triglycine bridges | Staphylococcus aureus | nih.govoup.comelifesciences.orgnih.gov |
| Altered Cell Wall Envelope | lyrA mutation | Changes in cell wall properties without gross cross-bridge truncation | Staphylococcus aureus | nih.govnih.gov |
| Metabolic Pathway Involvement | Purine biosynthesis genes, GTP pyrophosphokinase | Indirect effects on cell wall synthesis/modification | Staphylococcus aureus | nih.govnih.govmdpi.com |
Purine Biosynthesis Pathway
Research has revealed a connection between the purine biosynthesis pathway and susceptibility to lysostaphin in Staphylococcus aureus. Screening of S. aureus transposon mutants has identified that insertions in genes encoding enzymes of the purine biosynthetic pathway can lead to intermediate lysostaphin resistance nih.govnih.gov. The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the production of purine nucleotides (adenosine and guanosine), which are essential for DNA, RNA, and energy metabolism mdpi.com.
While the precise mechanism linking purine metabolism to lysostaphin resistance is still under investigation, it is hypothesized that alterations in this pathway impact the synthesis of the bacterial cell wall mdpi.com. The production of peptidoglycan, the major component of the staphylococcal cell wall and the substrate for lysostaphin, is an energy-intensive process requiring a significant supply of nucleotide precursors like ATP and GTP, which are end products of the purine pathway mdpi.comasm.org. It is proposed that disruptions in purine biosynthesis could lead to changes in the availability of these precursors, thereby altering the structure or composition of the cell wall in a way that confers reduced sensitivity to lysostaphin nih.govmdpi.com. For instance, altered energy levels could affect the efficiency or fidelity of enzymes involved in building the pentaglycine cross-bridge of the peptidoglycan, which is the specific target of lysostaphin mdpi.com.
GTP Pyrophosphokinase
Mutations in the gene encoding GTP pyrophosphokinase have also been associated with intermediate resistance to lysostaphin in S. aureus nih.govnih.gov. GTP pyrophosphokinase is an enzyme involved in the synthesis of guanosine triphosphate (GTP), a crucial molecule for various cellular processes, including as a precursor for RNA synthesis and as an energy source for protein synthesis and other metabolic functions.
The stringent response, a bacterial stress response mechanism, is regulated by the alarmones (p)ppGpp, which are synthesized from GTP. This response pathway is known to influence cell wall metabolism. GTP homeostasis is critical for the viability of S. aureus, and its levels are tightly regulated, in part by the stringent response nih.gov. It is plausible that alterations in GTP pyrophosphokinase activity could disrupt the cellular pool of GTP, thereby affecting the stringent response and, consequently, the biosynthesis or modification of the cell wall peptidoglycan. This could result in a cell wall structure that is less susceptible to the enzymatic action of lysostaphin nih.govnih.gov.
Serine Hydroxymethyltransferase (shmT) and One-Carbon Metabolism
A key mechanism of lysostaphin resistance involves the enzyme serine hydroxymethyltransferase (shmT), encoded by the glyA or shmT gene. This enzyme plays a central role in one-carbon metabolism by catalyzing the reversible interconversion of serine and glycine nih.govnih.gov. This metabolic step is linked to folate metabolism and is crucial for the synthesis of various cellular components.
Functional genomics studies have demonstrated that shmT is a key factor in the development of lysostaphin resistance in multidrug-resistant S. aureus nih.govnih.gov. The proposed mechanism of resistance is the modification of the pentaglycine cross-bridges in the peptidoglycan. Lysostaphin specifically cleaves the glycine-glycine bonds within these bridges. An active shmT enzyme can influence the intracellular pools of serine and glycine. It is hypothesized that this leads to the incorporation of serine residues into the peptidoglycan cross-bridges, replacing some of the glycine residues. This alteration of the enzyme's substrate reduces the binding and catalytic efficiency of lysostaphin, thereby conferring resistance nih.gov. Studies have shown that deletion of the shmT gene renders resistant S. aureus susceptible to lysostaphin, and complementation with a functional shmT gene restores resistance nih.govnih.gov.
Phenotypic Consequences of Lysostaphin Resistance
Reduced Bacterial Fitness In Vitro and In Vivo
A significant consequence of lysostaphin resistance is a demonstrable reduction in the biological fitness of S. aureus. This has been observed in both laboratory settings (in vitro) and in animal models of infection (in vivo) nih.govmdpi.comasm.org.
In Vitro Fitness: Lysostaphin-resistant variants of S. aureus often exhibit several indicators of reduced fitness in vitro:
Reduced Growth Rate: Resistant variants typically have a slower logarithmic growth rate compared to their wild-type parental strains nih.govmdpi.com.
Competitive Disadvantage: When grown in a mixed culture with the wild-type strain, lysostaphin-resistant variants are often outcompeted nih.govmdpi.com.
Increased Environmental Susceptibility: Some studies have shown that these variants have a decreased ability to tolerate environmental stresses, such as elevated temperatures nih.govmdpi.com.
In Vivo Fitness: The fitness cost of lysostaphin resistance is also evident in animal infection models. In a mouse kidney infection model, lysostaphin-resistant S. aureus variants were found to be at least fivefold less virulent than their wild-type counterparts. Furthermore, when co-infected with the wild-type strain, the resistant variants were outcompeted, even when they were the numerically dominant strain at the start of the infection nih.govmdpi.com. Deletion of the shmT gene, which is linked to lysostaphin resistance, has also been shown to lead to reduced virulence in both mammalian cell line and wax-worm infection models nih.govnih.govspringernature.com.
| Fitness Parameter | Wild-Type S. aureus | Lysostaphin-Resistant Variant | Reference |
|---|---|---|---|
| Exponential Growth Rate | Normal | Reduced | nih.govmdpi.com |
| Outcome in Co-culture | Outcompetes resistant variant | Outcompeted by wild-type | nih.govmdpi.com |
| Temperature Stress Tolerance | Normal | Reduced | nih.govmdpi.com |
Correlations with β-Lactam Susceptibility
A striking and clinically significant phenotypic consequence of lysostaphin resistance in methicillin-resistant S. aureus (MRSA) is the concurrent loss of resistance to β-lactam antibiotics nih.govmdpi.comasm.org. This inverse relationship means that as MRSA becomes resistant to lysostaphin, it becomes susceptible to methicillin and other β-lactam drugs.
The molecular basis for this phenomenon lies in the common genetic determinants for both phenotypes. Resistance to lysostaphin often arises from mutations in genes such as femA. The FemA protein is essential for the formation of the pentaglycine cross-bridge in the peptidoglycan nih.govmdpi.com. Mutations in femA can result in truncated cross-bridges (e.g., monoglycine), which are not efficiently cleaved by lysostaphin, thus conferring resistance nih.govmdpi.com.
However, the pentaglycine cross-bridge is also crucial for the function of Penicillin-Binding Protein 2a (PBP2a), the protein encoded by the mecA gene that is the primary determinant of methicillin resistance in MRSA. PBP2a allows for cell wall synthesis to continue even in the presence of β-lactam antibiotics. In the absence of a complete pentaglycine bridge due to femA mutations, PBP2a cannot effectively perform its function, leading to the loss of β-lactam resistance nih.gov. This mutually exclusive nature of lysostaphin resistance and high-level β-lactam resistance suggests that the emergence of lysostaphin-resistant MRSA in a clinical setting would render the infection treatable with β-lactam antibiotics nih.govasm.org.
| Bacterial Phenotype | Lysostaphin Susceptibility | β-Lactam (e.g., Methicillin) Susceptibility | Underlying Genetic State (Example) | Reference |
|---|---|---|---|---|
| Wild-Type MRSA | Susceptible | Resistant | Functional femA, Functional mecA (PBP2a) | nih.govmdpi.com |
| Lysostaphin-Resistant Variant | Resistant | Susceptible | Mutated/Non-functional femA, Functional mecA (PBP2a) | nih.govmdpi.comasm.org |
Lysostaphin in Biofilm Degradation and Anti Biofilm Strategies
Efficacy against Established Biofilms
Lysostaphin has demonstrated significant efficacy in disrupting and eradicating established biofilms of Staphylococcus aureus and, to a lesser extent, Staphylococcus epidermidis. nih.govasm.orgmdpi.com In vitro studies have consistently shown that lysostaphin can effectively degrade mature biofilms on various surfaces, including plastic and glass, at concentrations as low as 1 µg/mL. asm.orgmdpi.com This is a notable advantage over many conventional antibiotics, such as oxacillin (B1211168), vancomycin (B549263), and clindamycin, which have been shown to have little to no effect on established S. aureus biofilms even at high concentrations. nih.govasm.org
The bactericidal and biofilm-degrading activity of lysostaphin is rapid, with measurable disruption of the biofilm structure observed within minutes of application. nih.gov Scanning electron microscopy has confirmed that lysostaphin treatment leads to the eradication of both the sessile bacterial cells within the biofilm and the surrounding extracellular matrix. nih.govasm.orgmdpi.com The effectiveness of lysostaphin is specific to susceptible staphylococcal strains; biofilms formed by lysostaphin-resistant S. aureus are not affected. nih.govasm.org
The potency of lysostaphin against biofilms can be influenced by the bacterial strain and the composition of the biofilm matrix. For instance, studies have shown variability in the extent of biofilm degradation among different S. aureus strains. nih.gov Furthermore, the presence of components like human plasma in the biofilm matrix may render the biofilm more resistant to dispersal by lysostaphin. nih.gov Despite these variations, lysostaphin remains a potent agent against staphylococcal biofilms, often outperforming traditional antibiotics. nih.govasm.org
The table below summarizes the findings from various studies on the efficacy of lysostaphin against established staphylococcal biofilms.
| Staphylococcus Species | Surface Type | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| S. aureus | Plastic, Glass | As low as 1 µg/mL | Disruption of extracellular matrix and killing of sessile cells | asm.orgmdpi.com |
| S. aureus | Polystyrene | Not specified | Immediate and more effective disruption than oxacillin and vancomycin | nih.gov |
| S. epidermidis | Glass | Higher than for S. aureus | Disruption of biofilms | nih.gov |
| S. aureus (MRSA and MSSA) | Not specified | Not specified | Inhibition of biofilm formation by 35-75% at sub-MIC levels | nih.gov |
Mechanisms of Biofilm Extracellular Matrix Disruption
The primary mechanism of action for lysostaphin is its enzymatic activity as a glycylglycine (B550881) endopeptidase, which specifically cleaves the pentaglycine (B1581309) cross-bridges within the peptidoglycan of staphylococcal cell walls. nih.govoup.com This lytic activity is not only effective against planktonic bacteria but also plays a crucial role in the disruption of the biofilm's extracellular matrix. nih.govmdpi.com
The disruption of the biofilm matrix is a critical step, as the EPS acts as a protective barrier, shielding the embedded bacteria from antimicrobial agents and the host immune response. acs.org By degrading this matrix, lysostaphin not only kills the bacteria directly but also potentially increases their susceptibility to other antimicrobial agents. researchgate.net Some studies have explored the synergistic effects of lysostaphin with other enzymes, such as DNase I, which degrades extracellular DNA (eDNA), another important component of the biofilm matrix. oup.com The combination of these enzymes can lead to a more significant disruption of the biofilm structure than either agent alone. oup.com
The table below outlines the key mechanisms involved in the disruption of the biofilm extracellular matrix by lysostaphin.
| Mechanism | Description | Reference |
|---|---|---|
| Enzymatic cleavage of peptidoglycan | Lysostaphin, a glycylglycine endopeptidase, specifically cleaves the pentaglycine cross-bridges in the staphylococcal cell wall, leading to cell lysis. | nih.govoup.com |
| Disruption of extracellular matrix | Lysis of embedded bacteria and potential degradation of cell wall remnants within the matrix leads to the breakdown of the biofilm's structural integrity. | nih.govmdpi.com |
| Synergy with other enzymes | Combination with enzymes like DNase I, which degrades eDNA in the biofilm matrix, enhances the overall disruptive effect. | oup.com |
Comparative Activity against Coagulase-Positive and Coagulase-Negative Staphylococcal Biofilms
Lysostaphin exhibits differential activity against coagulase-positive staphylococci (CoPS), primarily S. aureus, and coagulase-negative staphylococci (CoNS), such as S. epidermidis. nih.gov Generally, lysostaphin is more potent against S. aureus biofilms than against those formed by S. epidermidis. nih.govmdpi.comresearcher.life This difference in efficacy is reflected in the minimum inhibitory concentrations (MICs) and the concentrations required for biofilm eradication, which are typically lower for S. aureus. nih.govasm.orgnih.gov
The higher susceptibility of S. aureus is attributed to the high proportion of pentaglycine cross-bridges in its cell wall, which is the specific target of lysostaphin. nih.gov While S. epidermidis also possesses these cross-bridges, variations in cell wall structure and composition may account for the higher concentrations of lysostaphin needed for effective killing and biofilm disruption. mdpi.comnih.gov
Studies have shown that while lysostaphin can disrupt S. epidermidis biofilms, the effect often requires higher enzyme concentrations and may result in a loosening of the biofilm structure rather than complete eradication, as is often seen with S. aureus. nih.govpjmonline.org For instance, one study reported that the minimum biofilm eradication concentration (MBEC90) of lysostaphin against S. epidermidis was 32 times greater than that for S. aureus. researcher.life The presence of polysaccharide intercellular adhesin (PIA), also known as poly-N-acetylglucosamine (PNAG), in S. epidermidis biofilms can contribute to increased resistance to lysostaphin. mdpi.com
The table below provides a comparative overview of lysostaphin's activity against coagulase-positive and coagulase-negative staphylococcal biofilms.
| Staphylococcal Group | Primary Species | Relative Efficacy of Lysostaphin | Key Findings | Reference |
|---|---|---|---|---|
| Coagulase-Positive (CoPS) | Staphylococcus aureus | High | Lower MIC and biofilm eradication concentrations required. Effective at disrupting both cells and extracellular matrix. | nih.govasm.orgresearcher.life |
| Coagulase-Negative (CoNS) | Staphylococcus epidermidis | Moderate to Low | Higher concentrations and longer incubation times are often necessary. May result in loosening of biofilm structure rather than complete eradication. The MBEC90 can be significantly higher than for S. aureus. | nih.govmdpi.comresearcher.lifepjmonline.org |
Biofilm-Associated Infection Models (e.g., Artificial Surfaces, Catheters)
The efficacy of lysostaphin against staphylococcal biofilms has been extensively studied in various in vitro and in vivo models that mimic clinical scenarios, particularly those involving artificial surfaces and medical devices like catheters. nih.govnih.govoup.com These models are crucial for evaluating the therapeutic potential of lysostaphin in treating biofilm-associated infections, which are notoriously difficult to eradicate with conventional antibiotics. asm.org
In vitro models have utilized surfaces such as polystyrene, polycarbonate, and glass to demonstrate that lysostaphin can effectively disrupt and remove established S. aureus and S. epidermidis biofilms. nih.govasm.orgmdpi.com These studies have laid the groundwork for understanding the basic anti-biofilm properties of the enzyme.
More clinically relevant models, such as those involving catheters, have further substantiated these findings. For example, lysostaphin has been shown to be effective in clearing staphylococcal biofilms from catheters in vitro. nih.gov In a mouse model of jugular vein catheter-associated infection, administration of lysostaphin, particularly in combination with antibiotics like nafcillin (B1677895), successfully eradicated established S. aureus biofilms from the implanted catheters. oup.comnih.govresearchgate.net Furthermore, pre-instilling catheters with lysostaphin was shown to completely protect mice from subsequent biofilm infection, highlighting its potential for prophylactic use. oup.comnih.govresearchgate.net
The table below summarizes key findings from biofilm-associated infection models using lysostaphin.
| Model Type | Surface/Device | Staphylococcus Species | Key Findings | Reference |
|---|---|---|---|---|
| In vitro | Polystyrene, polycarbonate, glass | S. aureus, S. epidermidis | Lysostaphin effectively disrupts and removes biofilms. | nih.govasm.orgmdpi.com |
| In vivo (mouse model) | Jugular vein catheters | S. aureus (including MRSA) | Lysostaphin, alone or with nafcillin, eradicated established biofilms and sterilized organ infections. | oup.comnih.govresearchgate.net |
| In vivo (mouse model) | Jugular vein catheters | S. aureus | Pre-instillation of lysostaphin in catheters provided complete protection against subsequent biofilm infection. | oup.comnih.govresearchgate.net |
Synergistic Antimicrobial Strategies Involving Lysostaphin
Lysostaphin Potentiation of Conventional Antibiotic Activity
Lysostaphin has demonstrated the ability to work in synergy with a variety of conventional antibiotics, enhancing their effectiveness against S. aureus. This potentiation is a significant area of research, as it could revitalize the utility of existing antibiotic classes. In vitro studies have shown that sublethal concentrations of lysostaphin, when combined with antibiotics like bacitracin and polymyxin (B74138) B, result in rapid and synergistic bactericidal activity against S. aureus strains, including methicillin-resistant S. aureus (MRSA). The synergy is not limited to cell wall active agents; combinations with a rifamycin, a fluoroquinolone, and an oxazolidinone have also been observed.
The mechanism behind this synergy often involves the complementary actions of the two agents. Lysostaphin's enzymatic degradation of the peptidoglycan cell wall can increase the permeability of the bacterial cell, allowing conventional antibiotics to reach their intracellular or cell wall targets more effectively. This is particularly relevant for antibiotics that are otherwise hindered by the robust staphylococcal cell wall. Furthermore, the combination of lysostaphin with other antimicrobials, such as the bacteriocin (B1578144) nisin, has also been shown to have a synergistic effect in killing S. aureus.
Research has also explored the potentiation of lysostaphin's activity by other enzymes. For instance, lysozyme (B549824), while largely inactive against staphylococci on its own, has been found to significantly enhance the anti-staphylococcal efficacy of lysostaphin. The combination of lysostaphin with lysozyme can reduce the minimum inhibitory concentration (MIC) of lysostaphin by a significant margin.
Combination Therapy Models with β-Lactam Antibiotics (e.g., Oxacillin (B1211168), Methicillin)
The synergy between lysostaphin and β-lactam antibiotics is particularly noteworthy, especially in the context of MRSA, which is characteristically resistant to this class of drugs. The combination of lysostaphin with β-lactams like oxacillin and methicillin (B1676495) has been shown to be synergistic against both oxacillin-resistant S. aureus (ORSA) and oxacillin-resistant Staphylococcus epidermidis (ORSE).
This synergistic interaction can effectively resensitize MRSA to β-lactam antibiotics. Studies have demonstrated that co-administration of oxacillin with lysostaphin can prevent the emergence of lysostaphin-resistant mutants. In a rabbit model of experimental endocarditis caused by an ORSE strain, the combination of lysostaphin and nafcillin (B1677895) was found to be as effective as vancomycin (B549263) alone and significantly better than either lysostaphin or nafcillin administered individually.
The proposed mechanism for this synergy involves lysostaphin's ability to disrupt the peptidoglycan structure, which may allow β-lactams to better access their target, the penicillin-binding proteins (PBPs). Interestingly, the development of resistance to lysostaphin in S. aureus has been linked to mutations that can, in turn, increase susceptibility to β-lactam antibiotics. This creates a "double-bind" for the bacteria, where resistance to one agent enhances susceptibility to the other.
Table 1: Synergistic Activity of Lysostaphin with β-Lactam Antibiotics against Oxacillin-Resistant Staphylococcus epidermidis (ORSE)
| ORSE Isolates (10 total) | Lysostaphin MIC (μg/ml) | Fractional Inhibitory Concentration (FIC) Index Range | Interpretation |
|---|---|---|---|
| Isolates with Lysostaphin MICs ≥ 8 μg/ml | ≥ 8 | 0.0234 to 0.2656 | Synergy |
Data derived from checkerboard synergy testing of lysostaphin in combination with oxacillin.
Combination Therapy Models with Glycopeptide Antibiotics (e.g., Vancomycin)
The combination of lysostaphin with glycopeptide antibiotics, such as vancomycin, has also been investigated, yielding mixed but often positive results. While some studies report an additive effect rather than true synergy, others have demonstrated a favorable interaction, particularly in challenging treatment scenarios like biofilm-associated infections.
In a study involving 73 MRSA isolates, the combination of lysostaphin and vancomycin showed synergistic activity against only 19.1% of the isolates, with the remaining 80.9% showing an additive effect. However, in a rabbit model of MRSA endocarditis, the combination of recombinant lysostaphin and vancomycin was significantly more effective than either agent alone. Specifically, a regimen of lysostaphin combined with vancomycin resulted in a mean reduction in vegetation bacterial density of 7.5 log10 CFU/g, a significant improvement over monotherapy.
The efficacy of this combination can be influenced by the specific strain and the experimental model. For instance, lysostaphin has been shown to enhance the activity of vancomycin in eradicating MRSA growing in a biofilm. A liposomal formulation co-encapsulating vancomycin and conjugated with lysostaphin has also been developed, demonstrating a dual mechanism of action where lysostaphin targets the bacterial cell wall, facilitating the local release and action of vancomycin.
Table 2: In Vitro Activity of Lysostaphin in Combination with Vancomycin against MRSA
| MRSA Isolates (73 total) | Interaction | Percentage of Isolates | FIC Index Range |
|---|---|---|---|
| Clinical Isolates | Synergy | 19.1% | Not specified |
| Additive | 80.9% | 0.5 to 0.75 |
Data based on checkerboard assays.
Investigative Frameworks for Synergistic Effects
Several in vitro and in vivo methods are employed to investigate and quantify the synergistic effects of lysostaphin with conventional antibiotics.
Checkerboard Assay: This is a common in vitro method used to determine the fractional inhibitory concentration (FIC) index. The assay involves testing a matrix of serial dilutions of two antimicrobial agents, alone and in combination. The FIC index is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic. For example, a deimmunized variant of lysostaphin, F12, showed strong synergy with cefazolin (B47455), yielding an FICI of 0.046.
Time-Kill Curve Analysis: This dynamic method provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination. A synergistic interaction is typically defined as a ≥2-log10 decrease in CFU/ml by the combination compared with the most active single agent. Time-kill assays have confirmed the potent synergy between lysostaphin and β-lactams, showing rapid and enhanced bactericidal activity. For instance, a combination of a deimmunized lysostaphin (F12) and cefazolin resulted in a 6-log reduction in CFU by 1 hour, whereas the individual agents showed much less activity.
In Vivo Models: Animal models, such as murine systemic infection models and rabbit endocarditis models, are crucial for validating the in vitro findings and assessing the therapeutic potential of combination therapies in a more complex biological environment.
Lysostaphin Efficacy in Preclinical in Vivo Infection Models
Murine Systemic Infection Models
Lysostaphin has demonstrated significant efficacy in various murine models of systemic Staphylococcus aureus infection. researchgate.netnih.gov Studies have shown that lysostaphin can effectively clear both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) from the blood and organs of infected mice. nih.gov In a systemic bacteremia model, a deimmunized variant of lysostaphin, F12, showed a high level of therapeutic efficacy, with doses of 250 µg and 500 µg rescuing 80% of infected mice. asm.org This was superior to the survival rate of mice treated with the wild-type lysostaphin. asm.org
In other studies, lysostaphin administered at 5 mg/kg once daily for three days consistently cleared S. aureus from the blood and organs of infected mice. nih.gov Even in neonatal rodent infection models, treatment with lysostaphin was found to be as effective as vancomycin (B549263) for both MRSA and MSSA infections. researchgate.netmdpi.com Furthermore, a lysostaphin "lysibody," a fusion of the lysostaphin binding domain with the Fc region of a human antibody, provided 91% survival in a murine bacteremia/kidney abscess MRSA infection model, compared to 42% in control mice. asm.org
The combination of lysostaphin with β-lactam antibiotics has also shown increased efficacy. For instance, combining lysostaphin with oxacillin (B1211168) or vancomycin demonstrated enhanced effectiveness against MRSA, allowing for a reduction in the therapeutic dose of lysostaphin. nih.gov
Table 1: Efficacy of Lysostaphin in Murine Systemic Infection Models
| Model | S. aureus Strain | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Systemic Bacteremia | MRSA (USA400) | Single s.c. injection of F12 (deimmunized lysostaphin) | 250 µg and 500 µg doses rescued 80% of mice. | asm.org |
| Systemic Infection | MSSA & MRSA | 5 mg/kg lysostaphin, i.v., once daily for 3 days | Consistently cleared bacteria from blood and organs. | nih.gov |
| Neonatal Infection | MSSA & MRSA | Lysostaphin | As effective as vancomycin. | researchgate.netmdpi.com |
| Bacteremia/Kidney Abscess | MRSA/VISA (USA600) | Single i.p. injection of lysostaphin lysibody | 91% survival vs. 42% in control. | asm.org |
| Systemic Infection | MRSA | Lysostaphin (1 mg/kg) + Oxacillin or Vancomycin | Increased efficacy compared to lysostaphin alone. | nih.gov |
Murine Thigh Infection Models
The therapeutic value of lysostaphin has been effectively demonstrated in murine thigh infection models, which are considered clinically relevant for deep tissue infections. nih.govnih.gov In these models, S. aureus is injected into the thigh muscle, leading to localized bacterial infection, immune cell infiltration, and abscess formation. nih.govfrontiersin.org
Treatment with lysostaphin has been shown to significantly reduce the bacterial burden in the infected thigh muscles. nih.govnih.gov In one study, a high dose of lysostaphin (5 mg/kg) was superior to standard treatments like oxacillin and vancomycin in reducing bacterial counts. nih.gov A combination therapy of a lower dose of lysostaphin (2 mg/kg) with oxacillin was found to be as effective as the high-dose lysostaphin treatment, causing a reduction of approximately 4 log units in bacterial burden compared to the control group. asm.orgresearchgate.net In contrast, treatment with vancomycin, oxacillin, or the lower dose of lysostaphin alone only reduced the bacterial number by 1 to 2 log units. asm.orgresearchgate.net
These models are considered a standard for evaluating antimicrobial efficacy in a mammalian system, and all major classes of antimicrobials have been assessed using this model. criver.com The contained nature of the infection allows for reliable assessment of therapeutic interventions. criver.com
Table 2: Lysostaphin Efficacy in Murine Thigh Infection Model
| S. aureus Strain | Treatment | Reduction in Bacterial Burden (Compared to Control) | Reference |
|---|---|---|---|
| Xen 29 (luciferase-expressing) | 5 mg/kg lysostaphin | ~4 log units | asm.orgresearchgate.net |
| Xen 29 (luciferase-expressing) | 2 mg/kg lysostaphin + oxacillin | ~4 log units | asm.orgresearchgate.net |
| Xen 29 (luciferase-expressing) | 2 mg/kg lysostaphin | 1-2 log units | asm.orgresearchgate.net |
| Xen 29 (luciferase-expressing) | Vancomycin | 1-2 log units | asm.orgresearchgate.net |
| Xen 29 (luciferase-expressing) | Oxacillin | 1-2 log units | asm.orgresearchgate.net |
Catheter-Associated Infection Models in Rodents
Lysostaphin has shown significant promise in preclinical models of catheter-associated infections, which are a major cause of hospital-acquired infections. nih.govnih.gov In a murine model of jugular vein catheter infection, systemic administration of lysostaphin was effective against established S. aureus biofilms. researchgate.netoup.com
Specifically, a combination of lysostaphin (15 mg/kg) and nafcillin (B1677895) (50 mg/kg), administered three times a day for four days, eradicated established MRSA biofilms from implanted catheters. researchgate.netoup.comscispace.com This combination therapy also sterilized heart and liver infections that resulted from the catheter-associated biofilm. researchgate.netoup.com While a high dose of lysostaphin alone (10 mg/kg, three times daily for four days) significantly reduced the MRSA burden on catheters and in organs, it did not completely eradicate the infection in all treated mice. oup.com
Furthermore, lysostaphin has demonstrated prophylactic potential. A single pre-instillation of 10 mg/kg lysostaphin in catheters completely protected mice from a subsequent biofilm infection. researchgate.netoup.com Studies have also explored lysostaphin-coated catheters, which have been shown to eradicate S. aureus challenges and prevent surface colonization. pnas.org
Table 3: Efficacy of Lysostaphin in Rodent Catheter-Associated Infection Models
| Model | S. aureus Strain | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Murine Jugular Vein Catheter | MRSA | 15 mg/kg lysostaphin + 50 mg/kg nafcillin (3x/day for 4 days) | Eradicated biofilm from catheters; sterilized heart and liver infections. | researchgate.netoup.comscispace.com |
| Murine Jugular Vein Catheter | MRSA | 10 mg/kg lysostaphin (3x/day for 4 days) | Significantly reduced bacterial burden, but did not eradicate infection in all mice. | oup.com |
| Murine Jugular Vein Catheter | S. aureus | Single pre-instillation of 10 mg/kg lysostaphin | Completely protected from subsequent biofilm infection. | researchgate.netoup.com |
| In vitro model | S. aureus | Lysostaphin-coated catheters | Eradicated bacterial challenge and blocked surface colonization. | pnas.org |
Assessment of Bacterial Burden in Organs and Blood
A critical aspect of evaluating the efficacy of lysostaphin in preclinical models is the assessment of bacterial burden in various organs and the bloodstream following systemic infection. nih.gov Following intravenous inoculation, S. aureus can disseminate to and form abscesses in organs such as the kidneys, spleen, liver, and heart. researchgate.netmdpi.com
In murine systemic infection models, treatment with lysostaphin has been shown to consistently clear S. aureus from the blood and organs. nih.gov For instance, a regimen of 5 mg/kg of lysostaphin administered once daily for three days was effective in eradicating the bacteria from these sites. nih.gov In a rabbit model of infective endocarditis, a single intravenous dose of a deimmunized lysostaphin variant (F12) resulted in a 2.6-log reduction in bacterial burden in the blood and significant reductions in the kidneys and spleen. asm.org When combined with cefazolin (B47455), the bacterial burden was reduced by 4 logs in the spleen and 5 logs in the kidney. asm.org
In a murine kidney abscess model, mice treated with a lysostaphin lysibody showed a significant reduction in bacterial load in the kidneys, with 8 out of 10 surviving mice having no detectable bacteria. asm.org In contrast, all surviving control mice had kidney bacterial counts ranging from 10^5 to 10^9 CFU/g. asm.org Similarly, in catheter-associated infection models that lead to systemic spread, lysostaphin treatment significantly reduced the bacterial burden in inner organs. nih.govnih.gov Combination therapy with nafcillin in a catheterized mouse model sterilized heart and liver infections. oup.com
Table 4: Reduction of Bacterial Burden in Organs and Blood by Lysostaphin
| Animal Model | Infection Type | Treatment | Organ/Fluid | Bacterial Load Reduction | Reference |
|---|---|---|---|---|---|
| Mouse | Systemic | 5 mg/kg lysostaphin daily for 3 days | Blood, Organs | Consistent clearance | nih.gov |
| Rabbit | Infective Endocarditis | Single 40 mg/kg F12 (deimmunized lysostaphin) | Blood | 2.6 logs | asm.org |
| Rabbit | Infective Endocarditis | F12 + Cefazolin | Spleen | 4 logs | asm.org |
| Rabbit | Infective Endocarditis | F12 + Cefazolin | Kidney | 5 logs | asm.org |
| Mouse | Kidney Abscess (MRSA) | Lysostaphin lysibody | Kidney | No detectable bacteria in 8/10 mice | asm.org |
| Mouse | Catheter-associated | Lysostaphin | Inner organs | Significant reduction | nih.govnih.gov |
| Mouse | Catheter-associated (MRSA) | 15 mg/kg lysostaphin + 50 mg/kg nafcillin | Heart, Liver | Sterilized | oup.com |
Advanced Methodological Approaches in Lysostaphin Research
Enzymatic Activity Quantification Assays
Quantifying the enzymatic activity of lysostaphin is fundamental to understanding its efficacy and mechanism of action. Researchers utilize several assays to measure the rate at which lysostaphin degrades its target, the pentaglycine (B1581309) cross-bridges in the peptidoglycan of Staphylococcus aureus.
Turbidimetric Methods
Turbidimetric assays are a common and straightforward method for quantifying the lytic activity of lysostaphin. nih.govasm.org This technique relies on measuring the decrease in turbidity of a bacterial suspension as the enzyme lyses the cells. The principle is that intact bacterial cells scatter light, creating a turbid suspension with a measurable optical density (OD). As lysostaphin digests the peptidoglycan, the bacterial cells burst, leading to a clearer solution and a corresponding decrease in OD. nih.govmdpi.comasm.org
The assay typically involves preparing a suspension of susceptible S. aureus cells, often grown to the mid-log phase and then washed and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). sigmaaldrich.comsigmaaldrich.com The cell suspension is adjusted to a specific initial OD, for instance, at a wavelength of 600 nm (OD₆₀₀) or 620 nm (A₆₂₀nm). asm.orgmdpi.comsigmaaldrich.com Upon addition of lysostaphin, the change in absorbance is monitored over time using a spectrophotometer, often in a temperature-controlled cuvette at 37°C. nih.govsigmaaldrich.comsigmaaldrich.com
The rate of lysis is directly proportional to the decrease in the OD of the bacterial suspension. asm.org Enzyme activity can be quantified by calculating the rate of OD decrease from the steepest linear portion of the lysis curve or by determining the time required to reach a 50% reduction in the initial optical density (TOD₅₀). asm.org One unit of lysostaphin activity has been defined as the amount of enzyme that reduces the turbidity (A₆₂₀nm) of an S. aureus cell suspension from 0.250 to 0.125 in 10 minutes under specific conditions. sigmaaldrich.comsigmaaldrich.com This method is valued for its ability to provide a direct measure of the enzyme's lytic prowess against whole bacterial cells. asm.org
| Parameter | Description | Typical Value/Condition | Source |
| Principle | Measures decrease in turbidity of a bacterial suspension due to cell lysis. | Light scattering decreases as cells are lysed. | nih.gov |
| Bacterial Strain | Staphylococcus aureus (e.g., ATCC 29737, SA 812). | Mid-log phase culture. | nih.govsigmaaldrich.comsigmaaldrich.com |
| Measurement | Spectrophotometric reading of optical density (OD). | Wavelengths of 540 nm, 600 nm, or 620 nm are common. | nih.govasm.orgmdpi.com |
| Reaction Conditions | Temperature and pH are controlled. | 37°C, pH 7.5. | sigmaaldrich.comsigmaaldrich.com |
| Quantification | Rate of OD decrease or time to 50% lysis (TOD₅₀). | Activity units can be defined (e.g., ΔA/min). | nih.govasm.org |
Chromogenic Peptide Substrate Assays (e.g., Ninhydrin-Based)
A notable example is the ninhydrin-based assay. nih.govresearchgate.net This method uses an isolated pentaglycine peptide as the substrate. nih.gov Lysostaphin cleaves the peptide bonds within the pentaglycine chain, generating smaller peptide fragments (e.g., di- and triglycine) and exposing new N-terminal amino groups. nih.govresearchgate.net The chemical reagent ninhydrin (B49086) reacts with these free amino groups to produce a deep purple-colored compound known as Ruhemann's purple. microbenotes.comorientjchem.org The intensity of this color, which can be measured spectrophotometrically (e.g., at 595 nm), is proportional to the number of cleaved peptide bonds and thus to the enzymatic activity of lysostaphin. nih.govresearchgate.net This protocol is advantageous as it uses inexpensive and readily available reagents and does not require specialized equipment. nih.govnih.gov
Another advanced chromogenic approach involves Fluorescence Resonance Energy Transfer (FRET). researchgate.netrsc.org In these assays, a synthetic peptide substrate mimicking the pentaglycine bridge is labeled with a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorophore's signal. When lysostaphin cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored in real-time to determine enzyme kinetics. researchgate.net
| Assay Type | Principle | Substrate | Detection Method | Key Findings | Source |
| Ninhydrin-Based | Ninhydrin reacts with new N-terminal amino groups exposed by cleavage. | Isolated pentaglycine peptide. | Spectrophotometric measurement of Ruhemann's purple color. | Allows determination of catalytic efficiency independent of cell binding. | nih.govresearchgate.netmicrobenotes.com |
| FRET-Based | Cleavage of a labeled peptide separates a fluorophore and a quencher, increasing fluorescence. | Synthetic pentaglycine peptide with FRET pair (e.g., Abz-EDDnp). | Fluorometric measurement of signal increase. | Enables detailed kinetic analysis and study of cleavage site specificity. | researchgate.netrsc.org |
Microscopic Techniques for Cell Wall Interaction Visualization
Visualizing the direct interaction between lysostaphin and the staphylococcal cell wall provides invaluable insights into its lytic mechanism. High-resolution microscopy techniques have been instrumental in observing the morphological and structural changes induced by the enzyme.
Atomic Force Microscopy (AFM) for Structural Dynamics
Atomic Force Microscopy (AFM) has emerged as a powerful tool for studying microbial surfaces at the nanometer scale, allowing for the real-time observation of living cells in physiological conditions. nih.govnih.gov In lysostaphin research, AFM has been used to track the dynamic structural and nanomechanical changes of individual S. aureus cells upon exposure to the enzyme. asm.orgasm.org
Time-lapse AFM imaging reveals a sequence of dramatic events on the bacterial surface following the addition of lysostaphin. nih.govasm.org Initial observations show the native, smooth surface of S. aureus decorated with concentric rings, which are thought to be sites of new peptidoglycan synthesis. nih.govasm.org Upon treatment with lysostaphin, the cells undergo significant swelling, the division septum splits, and nanoscale perforations appear on the cell surface. asm.orgasm.org These structural alterations are interpreted as the direct result of peptidoglycan digestion by the enzyme. asm.org
Furthermore, AFM can be used in a force spectroscopy mode to measure the mechanical properties of the cell wall. asm.org Studies have shown that lysostaphin treatment leads to a substantial decrease in the bacterial spring constant and cell wall stiffness. nih.govasm.org This mechanical weakening correlates with the observed structural damage and confirms the formation of osmotically fragile cells that are prone to lysis. nih.govasm.org
Scanning Electron Microscopy (SEM) for Surface Alterations
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of cells, making it an excellent tool for visualizing the gross morphological changes induced by lysostaphin. Early SEM studies revealed that exposure to lysostaphin causes S. aureus to develop a corrugated surface and form wall-defective variants. nih.gov
More recent SEM analyses have focused on lysostaphin's effect on biofilms, which are structured communities of bacteria encased in an extracellular matrix. capes.gov.brnih.gov These studies have demonstrated that lysostaphin not only kills the individual staphylococcal cells within the biofilm but also effectively disrupts and eradicates the extracellular matrix itself. capes.gov.brnih.govresearchgate.net SEM images of treated biofilms show a dramatic detachment and removal of both the sessile bacteria and the surrounding matrix, in stark contrast to untreated control biofilms which remain intact. nih.govresearchgate.net This disruptive capability is specific, as biofilms of lysostaphin-resistant S. aureus are not affected. capes.gov.brnih.gov
Genetic Screening and Transposon Mutagenesis for Resistance Determinants
Understanding the genetic basis of lysostaphin resistance is crucial for its long-term therapeutic development. Genetic screening of mutant libraries, particularly those generated by transposon mutagenesis, has been a key strategy for identifying the bacterial genes that determine susceptibility or resistance to lysostaphin. nih.govnih.gov
This approach involves creating a large collection of mutants where a transposon—a mobile genetic element—has randomly inserted itself into the bacterial genome, disrupting various genes. nih.govuq.edu.au This library of mutants is then screened for an altered phenotype, in this case, increased resistance to lysostaphin. nih.govpsu.edu Mutants that survive exposure to lethal concentrations of the enzyme are selected, and the location of the transposon insertion is identified, thereby pinpointing the gene whose disruption confers resistance. nih.govuq.edu.au
Screening of S. aureus transposon mutant libraries has successfully identified several genes and pathways involved in lysostaphin susceptibility. nih.govmdpi.com
fem Genes: Mutations in the femAB genes are a well-documented cause of resistance. nih.gov These genes are essential for the formation of the pentaglycine bridge; their inactivation leads to truncated bridges (e.g., monoglycine), which are poor substrates for lysostaphin. nih.govnih.gov
lyrA: A screen identified a previously uncharacterized gene, named lyrA (lysostaphin resistance A), which encodes a putative membrane protein. nih.govnih.gov Inactivation of lyrA results in high-level resistance without the gross alterations in peptidoglycan cross-bridges seen in fem mutants. nih.govnih.gov
Purine (B94841) Biosynthesis: Insertions in genes related to the purine biosynthetic pathway have also been found to confer intermediate lysostaphin resistance, suggesting a link between cellular metabolism and cell wall integrity. nih.govpsu.edu
shmT: More recent studies have identified the serine hydroxymethyltransferase (shmT) gene as a key player. mdpi.com Alterations in the expression of shmT, which is involved in the interconversion of serine and glycine (B1666218), can affect the composition of the peptidoglycan cross-bridge and thus modulate lysostaphin susceptibility. mdpi.comresearchgate.net
These genetic approaches have been instrumental in revealing the complex biosynthetic pathways that assemble the staphylococcal cell wall and have uncovered multiple potential mechanisms by which S. aureus can develop resistance to lysostaphin. nih.govmdpi.com
| Gene/Pathway Identified | Function of Gene Product | Impact of Disruption on Resistance | Method of Identification | Source |
| femAB | Glycine transferases for pentaglycine bridge synthesis. | Increased resistance due to truncated (monoglycine) cross-bridges. | Transposon Mutagenesis / Genetic Screening | nih.govnih.gov |
| lyrA | Polytopic membrane protein with predicted protease domain. | High-level resistance, possibly due to altered cell wall envelope properties. | Transposon Mutagenesis | nih.govnih.gov |
| Purine Biosynthesis Genes | Enzymes involved in purine nucleotide synthesis. | Intermediate resistance. | Transposon Mutagenesis | nih.govpsu.edu |
| shmT (glyA) | Serine hydroxymethyltransferase (glycine/serine interconversion). | Altered resistance, linked to serine/glycine ratio in cross-bridges. | Comparative Genomics / Gene Knockout | mdpi.comresearchgate.net |
The modular nature of lysostaphin, with its distinct catalytic and cell wall targeting domains, makes it an ideal candidate for protein engineering. asm.org Advanced methodologies, including directed evolution, site-directed mutagenesis, and the creation of fusion constructs, are actively employed to investigate its mechanism of action and enhance its therapeutic properties.
Protein Engineering and Directed Evolution Methodologies
Protein engineering of lysostaphin leverages techniques that mimic natural selection on a laboratory scale to produce variants with desired characteristics. mdpi.com This process, known as directed evolution, involves iterative rounds of mutagenesis, screening or selection for a specific function, and amplification of the improved gene. mdpi.com Unlike rational design, which requires detailed structural and functional knowledge, directed evolution can generate effective protein variants without pre-existing information on protein structure. mdpi.commdpi.com Common methods for generating genetic diversity include error-prone PCR and DNA shuffling. mdpi.com The resulting library of mutants is then screened to identify variants with enhanced stability, catalytic efficiency, or altered specificity. mdpi.com
Site-Directed Mutagenesis for Catalytic and Binding Studies
Site-directed mutagenesis is a precise technique used to introduce specific amino acid changes at defined positions within the lysostaphin protein. This approach has been instrumental in elucidating the roles of individual amino acid residues in both catalysis and substrate binding.
Research has focused on several key areas:
Catalytic Domain: The N-terminal catalytic domain contains a zinc-dependent metalloprotease active site. asm.org Mutagenesis studies on homologous enzymes, such as the CHAP (Cysteine, Histidine-dependent Amidohydrolase/Peptidase) domain, have confirmed the critical role of conserved cysteine and histidine residues in endopeptidase activity. tandfonline.com
Cell Wall Targeting Domain (CWT): The C-terminal CWT domain, a member of the SH3b family, is responsible for recognizing and binding to the pentaglycine cross-bridges in the peptidoglycan of Staphylococcus aureus. asm.org Mutagenesis analysis has been used to map the substrate-binding groove of this domain. asm.org Studies have shown that mutations in the CWT domain can dramatically reduce binding to the staphylococcal cell wall. nih.gov For example, a femAB mutation in S. aureus, which alters the peptidoglycan cross-bridges, leads to a significant reduction in the binding of a CWT-Green Fluorescent Protein (GFP) fusion, demonstrating the domain's specificity. nih.gov
Linker Region: The flexible linker connecting the catalytic and CWT domains has also been a target for mutagenesis. Studies involving the introduction of cysteine residues into this region for subsequent PEGylation (a process of attaching polyethylene (B3416737) glycol chains) showed that modifications in this area could negatively impact the enzyme's catalytic activity, suggesting its importance in maintaining an optimal domain orientation. nih.gov
Fusion Protein Constructs for Modified Properties
A powerful strategy in lysostaphin research is the creation of chimeric or fusion proteins. This involves genetically linking the lysostaphin gene, or a portion of it, to a gene for another protein or domain to create a single polypeptide with combined or novel properties. nih.gov This modular approach has been used to enhance activity, broaden the spectrum of activity, and improve pharmacokinetic profiles. nih.govnih.gov
Notable examples of lysostaphin fusion constructs include:
Fusions with other Peptidoglycan Hydrolases: To create enzymes with broader lytic activity, lysostaphin domains have been fused with catalytic domains from other bacteriophage endolysins. For instance, the SH3b cell-binding domain of lysostaphin has been fused to the LytU autolysin, resulting in a chimeric protein (LytU-SH3b) with significantly enhanced lytic potency against methicillin-resistant S. aureus (MRSA) compared to the LytU domain alone. shirazu.ac.ir Similarly, fusion proteins combining domains from lysostaphin and the endolysin HydH5 have been created, resulting in proteins with multiple catalytic domains. plos.org
Fusions for Improved Pharmacokinetics: A major limitation of lysostaphin for systemic applications is its short serum half-life. nih.gov To address this, a fusion protein was constructed by linking lysostaphin to an albumin-binding domain (ABD) from streptococcal protein G (Lst-ABD). nih.gov This fusion allows the protein to bind to serum albumin, significantly prolonging its circulation time. While this modification resulted in higher Minimum Inhibitory Concentration (MIC) values compared to native lysostaphin, the extended half-life offers potential therapeutic advantages. mdpi.comnih.gov Another approach involved creating a dimerized version of lysostaphin (Lst-HDD) by fusing it to a homodimerization domain, which also altered its activity profile. mdpi.com
| Protein | Fusion Partner | Target Strain | MIC (μg/mL) | Fold Change in MIC vs. Native Lysostaphin |
|---|---|---|---|---|
| Lysostaphin (Native) | N/A | S. aureus ATCC 29213 | 0.1 | - |
| Lst-HDD | Homodimerization Domain | S. aureus ATCC 29213 | 3.2 | 32-fold increase |
| Lysostaphin (Native) | N/A | S. aureus Newman | 0.004 - 0.125 | - |
| Lst-ABD | Albumin-Binding Domain | S. aureus Newman | 0.25 - 0.5 | ~4 to 64-fold increase |
| LytU | N/A | MRSA | 97 | - |
| LytU-SH3b | Lysostaphin SH3b Domain | MRSA | 0.23 | 421-fold decrease (vs. LytU) |
Data sourced from multiple studies. mdpi.commdpi.comnih.govshirazu.ac.ir MIC values can vary based on the specific S. aureus strain and assay conditions.
Quantitative Susceptibility Testing (Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)
To evaluate the antimicrobial potency of lysostaphin and its engineered variants, standardized quantitative susceptibility tests are employed. The most common of these are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nih.govasm.org These assays are crucial for comparing the effectiveness of different antimicrobial agents and for monitoring the potential development of resistance. asm.org
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. nih.govtandfonline.com For lysostaphin, this is typically determined using a broth microdilution method, where serial dilutions of the enzyme are incubated with a standardized inoculum of bacteria. nih.govtandfonline.com
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. asm.orgpsu.edu It is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto antibiotic-free agar (B569324) plates. psu.edu
Lysostaphin consistently demonstrates potent activity against S. aureus, including strains resistant to other antibiotics like methicillin (B1676495) (MRSA). nih.govresearchgate.net MIC values are generally very low, often in the nanogram per milliliter range. nih.govresearchgate.net Studies have reported that for most S. aureus strains, the MBC of lysostaphin is equal to or very close to its MIC, indicating strong bactericidal activity. mdpi.comnih.gov
| Strain Type | Number of Strains Tested | MIC Range (μg/mL) | MIC90 (μg/mL) | MBC Range (μg/mL) | MBC90 (μg/mL) |
|---|---|---|---|---|---|
| Mixed (MSSA, MRSA, VISA, etc.) | 57 | 0.001 - 0.250 | <0.031 | <0.16 - 2.5 | <0.16 |
| Clinical Isolates (Beijing) | 257 | 0.03 - 2.0 (agar dilution) | 0.5 | 1 to 8-fold higher than MIC | N/A |
| General Clinical Isolates | Multiple studies | 0.001 - 0.064 | N/A | Often equal to or slightly higher than MIC | N/A |
| Biofilm-producing MRSA | 12 | 0.5 - 1.0 (planktonic) | N/A | 4.0 - 8.0 (MBIC*) | N/A |
MIC90/MBC90: The concentration required to inhibit/kill 90% of the tested isolates. MBIC: Minimum Biofilm Inhibitory Concentration. Data compiled from several sources. asm.orgpsu.edunih.govijcmas.com
Future Research Directions and Translational Challenges
Elucidation of Catalysis Efficiency and Interaction Determinants
A complete understanding of the molecular basis for lysostaphin's high catalytic efficiency and target specificity remains a primary research goal. The enzyme's structure consists of two distinct functional domains: an N-terminal catalytic domain and a C-terminal cell wall binding domain (CWBD). Future investigations are focused on dissecting the precise contributions of each domain and the interplay between them .
Research in this area utilizes advanced biochemical and biophysical techniques:
Structural Biology: High-resolution X-ray crystallography and cryo-electron microscopy are being employed to solve the structures of lysostaphin in complex with various peptidoglycan substrate analogs. These studies aim to provide a static "snapshot" of the enzyme-substrate interaction, revealing the exact orientation of the pentaglycine (B1581309) chain within the catalytic cleft and the key amino acid residues involved in binding and catalysis.
Computational Modeling: Molecular dynamics simulations provide a dynamic view of the lysostaphin-cell wall interaction. These models can predict conformational changes upon binding, calculate binding free energies, and identify transient interactions that are difficult to capture experimentally. This approach helps elucidate how the CWBD first anchors the enzyme to the cell surface, thereby increasing the local concentration of the catalytic domain near its substrate and dramatically enhancing lytic efficiency.
The ultimate goal is to build a comprehensive model that explains how the initial, highly specific binding event mediated by the CWBD translates into the rapid and destructive cleavage of peptidoglycan by the catalytic domain.
Development of Engineered Lysostaphin Derivatives
The limitations of native lysostaphin, such as its narrow spectrum of activity and potential for immunogenicity, have spurred intensive research into protein engineering. The objective is to create next-generation lysostaphin derivatives with enhanced or novel properties tailored for specific applications [4, 13, 25].
Key engineering strategies include:
Chimeric Fusions: This approach involves "domain swapping," where the catalytic or binding domain of lysostaphin is fused with domains from other bacteriocins or endolysins. For instance, fusing the lysostaphin catalytic domain with a binding domain that recognizes different bacterial cell walls could broaden its activity spectrum to include coagulase-negative staphylococci or even other Gram-positive pathogens.
Site-Directed Mutagenesis for Enhanced Activity: Beyond its use in mechanistic studies, mutagenesis is employed to improve the enzyme's intrinsic properties. Researchers have successfully created lysostaphin variants with increased thermal stability, altered pH optima, or higher catalytic turnover rates by making targeted amino acid substitutions.
De-immunization: A significant translational hurdle is the potential for the human immune system to generate neutralizing antibodies against this bacterial protein. Computational algorithms are used to predict immunogenic T-cell and B-cell epitopes on the lysostaphin surface. These epitopes can then be altered or removed through targeted mutagenesis—a process known as "de-immunization"—to create variants with reduced immunogenic potential while preserving full enzymatic function .
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the lysostaphin molecule is another strategy to reduce immunogenicity and increase its serum half-life. PEGylation effectively masks the protein from the immune system and reduces its clearance rate by the kidneys.
The table below summarizes representative research findings in lysostaphin engineering.
| Derivative Type | Modification Strategy | Targeted Improvement | Key Research Finding/Outcome |
|---|---|---|---|
| Chimerolysin (e.g., ClyF) | Fusion of lysostaphin catalytic domain with a streptococcal phage endolysin binding domain. | Broaden spectrum of activity. | The resulting chimeric protein demonstrated lytic activity against both staphylococci and streptococci . |
| Thermostable Mutant | Site-directed mutagenesis of specific residues identified through structural analysis. | Increase stability at higher temperatures. | A variant with a single amino acid substitution showed a significant increase in its melting temperature (Tm) without loss of catalytic activity . |
| De-immunized Lysostaphin | Computational prediction of T-cell epitopes followed by targeted mutagenesis to replace them. | Reduce immunogenicity. | Engineered variants showed significantly reduced T-cell activation in vitro compared to the wild-type enzyme, suggesting lower potential for an immune response . |
| PEGylated Lysostaphin | Covalent attachment of polyethylene glycol (PEG) chains to surface-exposed lysine (B10760008) residues. | Reduce immunogenicity and increase circulatory half-life. | PEG-conjugated lysostaphin exhibited a longer half-life in animal models and a diminished antibody response upon repeated administration. |
Overcoming Biological Barriers in Application Research
The successful application of lysostaphin, particularly for systemic infections, requires overcoming several significant biological barriers that can limit its efficacy in a complex host environment .
Immunogenicity: As a foreign bacterial protein, lysostaphin can elicit a robust immune response. The production of specific IgG and IgM antibodies can neutralize the enzyme's activity, rendering subsequent administrations ineffective. This is a major challenge for treating chronic or recurrent infections. Research focuses not only on de-immunization (as described in 10.2) but also on co-therapies with immunosuppressants or developing delivery systems that shield the enzyme from immune surveillance .
Proteolytic Degradation: Lysostaphin can be degraded by host proteases, such as those found in serum or at wound sites. This proteolytic breakdown reduces the enzyme's bioavailability and effective concentration at the site of infection, limiting its therapeutic window. Strategies to enhance protease resistance include protein engineering to remove protease cleavage sites and encapsulation within protective carriers.
Biofilm Penetration: S. aureus is notorious for forming biofilms—structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a formidable physical barrier, preventing lysostaphin from reaching the embedded bacterial cells. Furthermore, the EPS can bind and sequester the enzyme, further reducing its effectiveness. Current research explores combination approaches, such as using lysostaphin alongside agents that disrupt the biofilm matrix, like Deoxyribonuclease I (DNase I), which degrades the extracellular DNA component of the matrix.
Addressing these barriers is crucial for translating the potent in vitro activity of lysostaphin into reliable in vivo outcomes.
Exploration of Novel Delivery Systems
To overcome the biological barriers mentioned above and to optimize its therapeutic effect, researchers are actively exploring a variety of novel delivery systems for lysostaphin. The goal is to protect the enzyme from degradation and the immune system, target it to the infection site, and control its release kinetics.
Promising delivery strategies include:
Liposomal Encapsulation: Encapsulating lysostaphin within liposomes (spherical vesicles composed of lipid bilayers) can shield it from proteases and neutralizing antibodies. The liposome (B1194612) surface can also be modified with targeting ligands (e.g., antibodies against staphylococcal antigens) to promote accumulation at the site of infection.
Polymeric Nanoparticles: Biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), are used to formulate nanoparticles that encapsulate lysostaphin. These systems can be engineered for sustained release, providing a prolonged therapeutic effect from a single administration. They offer excellent protection for the enzyme payload during transit in the bloodstream.
Hydrogel-Based Systems: For topical applications, such as treating skin and soft tissue infections or preventing medical device colonization, lysostaphin can be incorporated into hydrogels. These water-swollen polymer networks can be applied directly to a wound or coated onto a surface, providing high local concentrations and sustained release of the active enzyme directly at the target site.
Surface Immobilization: Covalently attaching lysostaphin to the surfaces of medical implants (e.g., catheters, prosthetic joints) is a proactive strategy to prevent biofilm formation. This creates a "bactericidal surface" that kills colonizing S. aureus on contact, preventing the initial stages of infection.
The table below outlines some of these advanced delivery systems and their primary advantages.
| Delivery System Type | Core Material/Method | Primary Advantage(s) | Potential Application Area |
|---|---|---|---|
| Liposomes | Phospholipid bilayers | Protects from immune system and proteases; potential for active targeting. | Systemic infections (bacteremia) |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Provides sustained release; enhances stability; protects enzyme payload. | Systemic and localized infections |
| Hydrogels | Cross-linked hydrophilic polymers | Enables high local concentration and sustained topical release. | Wound infections, burn treatments |
| Surface Conjugation | Covalent chemical linkage | Creates an anti-biofilm surface; prevents initial bacterial attachment. | Medical device coatings (catheters, implants) |
Q & A
Q. What are the primary mechanisms of lysostaphin’s antibacterial activity, and how can they be experimentally validated?
Methodological Answer:
- Enzymatic Assays : Use fluorometric or colorimetric assays to measure lysostaphin’s glycyl-glycine endopeptidase activity against Staphylococcus aureus peptidoglycan. Include controls like heat-inactivated enzyme .
- Genetic Approaches : Knock out or overexpress atl (autolysin) or fem genes in bacterial strains to assess lysostaphin’s specificity and resistance mechanisms .
- Imaging : Employ transmission electron microscopy (TEM) to visualize peptidoglycan degradation in real-time .
Q. What standard in vitro models are used to evaluate lysostaphin efficacy, and how should they be optimized?
Methodological Answer:
- Time-Kill Assays : Conduct under varying pH (5.0–7.4) and temperature (35–42°C) to mimic physiological conditions. Use logarithmic-phase cultures for consistency .
- Biofilm Models : Grow biofilms on abiotic surfaces (e.g., polystyrene) or ex vivo models (porcine skin). Quantify biomass reduction via crystal violet staining or confocal microscopy .
- Synergy Testing : Combine lysostaphin with β-lactams or glycopeptides and calculate fractional inhibitory concentration (FIC) indices .
Q. How do researchers select appropriate bacterial strains for lysostaphin studies?
Methodological Answer:
- Strain Diversity : Include methicillin-resistant S. aureus (MRSA), methicillin-sensitive S. aureus (MSSA), and coagulase-negative staphylococci to assess spectrum .
- Resistance Profiling : Pre-screen strains for mecA, femA/B, and lyso (lysostaphin resistance) genes via PCR .
- Reference Strains : Use ATCC controls (e.g., ATCC 29213) for reproducibility .
Advanced Research Questions
Q. How can contradictory data on lysostaphin’s in vivo efficacy be resolved?
Methodological Answer:
- Meta-Analysis : Systematically review preclinical studies using PRISMA guidelines. Stratify data by animal model (e.g., murine vs. porcine), infection type (systemic vs. localized), and dosing regimen .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate parameters like tissue penetration (e.g., skin vs. blood) and enzyme stability using compartmental models .
- Triangulation : Cross-validate findings with orthogonal methods (e.g., histopathology and cytokine profiling in infected tissues) .
Q. What experimental designs minimize off-target effects when engineering lysostaphin variants?
Methodological Answer:
- Directed Evolution : Use error-prone PCR or site-saturation mutagenesis focused on the catalytic domain (residues 116–246). Screen for activity via high-throughput microplate assays .
- Toxicity Assays : Test variants on human epithelial cells (e.g., HaCaT) using lactate dehydrogenase (LDH) release assays. Compare to wild-type lysostaphin .
- Structural Analysis : Resolve mutant enzyme structures via X-ray crystallography to confirm localized changes .
Q. How should researchers address lysostaphin resistance emerging in longitudinal studies?
Methodological Answer:
- Serial Passage Experiments : Expose S. aureus to sub-inhibitory lysostaphin concentrations for 20–30 generations. Monitor MIC shifts and genomic mutations via whole-genome sequencing .
- Combinatorial Therapy : Pair lysostaphin with agents targeting resistance pathways (e.g., wall teichoic acid inhibitors) .
- Resistance Reversal : Test efflux pump inhibitors (e.g., reserpine) to restore susceptibility .
Methodological Frameworks for Rigor
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure animal models comply with ARRIVE guidelines .
- Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
